D-[2-13C]xylose
Description
BenchChem offers high-quality D-[2-13C]xylose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-[2-13C]xylose including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FGCNGXGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
metabolic tracing potential of D-[2-13C]xylose in microorganisms
Optimizing Flux Analysis: The Strategic Utility of D-[2-13C]Xylose in Microbial Metabolic Engineering
Part 1: The Strategic Imperative
The valorization of lignocellulosic biomass relies heavily on the efficient microbial conversion of D-xylose, the second most abundant sugar in nature. However, engineering efficient xylose-fermenting strains (e.g., Saccharomyces cerevisiae, Escherichia coli, or Pseudomonas putida) is frequently bottlenecked by our inability to precisely quantify carbon flux splits at critical nodes.
Standard tracers like [U-13C]glucose are insufficient for xylose-specific pathways because they wash out the unique "scrambling" signatures inherent to pentose metabolism. D-[2-13C]xylose has emerged as the high-precision "scalpel" of metabolic flux analysis (13C-MFA). Its utility lies in its specific position (C2), which provides a distinct mass isotopomer distribution (MID) signal that differentiates between the Pentose Phosphate Pathway (PPP) , the Phosphoketolase Pathway (PKP) , and oxidative routes like the Weimberg Pathway .
This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to deploy D-[2-13C]xylose for rigorous flux elucidation.
Part 2: The Mechanistic Core (Atom Mapping)
To interpret the data, one must understand how the C2 atom of xylose transits through the metabolic network. Unlike C1 (which can be lost as CO2 in oxidative routes) or C5 (which often remains in the backbone), C2 acts as a positional marker for pathway cleavage versus rearrangement.
The Pentose Phosphate Pathway (PPP) – The "Scrambler"
In the non-oxidative PPP, xylose is isomerized to xylulose-5-phosphate (Xu5P). Through the actions of Transketolase (TK) and Transaldolase (TA), the carbon backbone is rearranged.[1]
-
Mechanism: The C1-C2 fragment of Xu5P is transferred to Ribose-5-P to form Sedoheptulose-7-P.[1]
-
Result: The label from [2-13C]xylose is heavily incorporated into the C2 position of Fructose-6-Phosphate (F6P) and subsequently into Pyruvate .
The Phosphoketolase Pathway (PKP) – The "Splitter"
Phosphoketolase (PK) cleaves Xu5P directly, bypassing the scrambling of the PPP.
-
Mechanism: Xu5P is cleaved between C2 and C3.
-
Fragment 1 (C1-C2): Forms Acetyl-Phosphate. The C2 of xylose becomes the C1 (carboxyl) of Acetyl-P.
-
Fragment 2 (C3-C5): Forms Glyceraldehyde-3-Phosphate (GAP). This fragment is unlabeled if the input is [2-13C]xylose.
-
-
Diagnostic Signal: A high enrichment in Acetate (derived from Acetyl-P) combined with low enrichment in Pyruvate (derived from the unlabeled GAP) is the hallmark of PKP activity.
The Weimberg Pathway – The "Conserver"
This oxidative bacterial pathway converts xylose to
-
Mechanism: Xylose
Xylonate KG.[2] -
Result: The C2 of xylose directly becomes the C2 (ketone) of
KG. This contrasts with TCA-derived KG, which would incorporate label via Acetyl-CoA.
Visualization: Atom Mapping Logic
Figure 1: Fate of the C2 carbon in D-xylose across three competing metabolic pathways. Note the distinct labeling outcomes in Pyruvate and Acetate.
Part 3: Experimental Protocol
This protocol ensures isotopic steady state (ISS) and minimizes metabolic turnover during sampling.
Phase 1: Culture & Labeling[3]
-
Medium Design: Use M9 minimal medium (bacteria) or YNB (yeast).
-
Inoculation: Inoculate from a pre-culture grown on unlabeled xylose to prevent carryover of unlabeled biomass, but ensure metabolic adaptation.
-
Growth: Cultivate until mid-exponential phase (OD600 ~ 0.8–1.0).
-
Critical: Maintain pH and oxygenation strictly; variations alter the NADH/NADPH balance, shifting fluxes between PPP and TCA.
-
Phase 2: Quenching & Extraction
-
Rapid Quenching:
-
Prepare a quenching solution: 60% Methanol / 40% Water at -40°C .
-
Rapidly inject 1 mL of culture directly into 4 mL of quenching solution.
-
Why: Metabolic turnover happens in milliseconds. Slow cooling alters the MIDs.
-
-
Cell Separation: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).
-
Intracellular Extraction:
-
Resuspend pellet in TE (Boiling Ethanol) or Chloroform-Methanol extraction buffer.
-
Vortex vigorously and incubate at 70°C (ethanol) or room temp (chloroform) for 15 mins.
-
Centrifuge and collect supernatant. Lyophilize to dryness.
-
Phase 3: Derivatization & MS Analysis
-
Derivatization (TBDMS Method):
-
Resuspend dried extract in 50 µL Pyridine + 50 µL MTBSTFA (with 1% TBDMSCl).
-
Incubate at 60°C for 60 mins.
-
Target: Amino acids (proteinogenic) and organic acids.[5]
-
-
GC-MS Configuration:
-
Column: DB-5MS or equivalent.
-
Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Scan Range: m/z 100–600 (SIM mode recommended for known fragments).
-
Visualization: Workflow Diagram
Figure 2: Step-by-step experimental workflow for 13C-MFA using xylose tracers.
Part 4: Interpreting the Signal (Data Analysis)
The output of the GC-MS is the Mass Isotopomer Distribution (MID). You must correct for natural isotope abundance (using software like iMS2Flux or IsoCor) before interpretation.
Diagnostic Table: Expected Labeling Patterns
| Metabolite Fragment | Pathway Dominance: PPP | Pathway Dominance: PKP | Pathway Dominance: Weimberg |
| Pyruvate (m/z 174) | High Enrichment (M+1) | Low/No Enrichment (M+0) | Variable (via Dahms branch) |
| Acetate (m/z 117) | High Enrichment | Very High Enrichment | Low (if TCA inactive) |
| Ratio (Acetate/Pyr) | ~1.0 (Balanced) | >> 1.0 (Distinct) | N/A |
| Scrambled (via TCA) | Scrambled (via TCA) | Specific M+1 (C2) |
Key Insight: The most robust indicator of Phosphoketolase (PKP) activity is the decoupling of Acetate and Pyruvate labeling . In the PPP, Pyruvate is the precursor to Acetyl-CoA, so their labeling patterns are correlated. In the PKP, Acetyl-P is formed independently of Pyruvate (which comes from the unlabeled GAP fragment), causing Acetate to be significantly more labeled than Pyruvate.
References
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology for Biofuels. Link
-
Gonzalez, J. E., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist (Applicable to microbial systems). Nature Methods. Link
-
Liu, L., et al. (2012). Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis. Journal of Bacteriology. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A combined experimental and modelling approach for the Weimberg pathway optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae [mdpi.com]
understanding carbon-13 labeling patterns in xylose metabolism
Precision Mapping of Xylose Flux: A Technical Guide to C-MFA
Introduction: The "Black Box" of Pentose Utilization
For metabolic engineers and pharmaceutical scientists, xylose represents both a massive opportunity and a metabolic riddle. As the second most abundant sugar in lignocellulosic biomass, its efficient conversion into biofuels, precursors, or therapeutic molecules is a holy grail of industrial biotechnology. However, unlike glucose, xylose metabolism in engineered hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) is often plagued by redox imbalances, bottlenecks, and the accumulation of byproducts like xylitol.
Standard metabolite profiling (pool sizes) tells you what is there, but not how fast it is moving. To diagnose the efficiency of xylose utilization, we must visualize the intracellular flow of carbon. This guide details the application of
Part 1: The Metabolic Landscape & Atom Mapping
To interpret mass spectrometry data, one must first master the theoretical fate of carbon atoms. The utility of
The Bifurcation: PPP vs. PKP
When xylose enters the cell, it is isomerized and phosphorylated to Xylulose-5-Phosphate (Xu5P) .[1] From here, the flux bifurcates:
-
Non-Oxidative Pentose Phosphate Pathway (PPP): The "Scrambler."
-
Mechanism: Uses Transketolase (TK) and Transaldolase (TA) to rearrange C5 sugars into C3 (Glyceraldehyde-3-phosphate, G3P) and C6 (Fructose-6-phosphate, F6P) intermediates.[2]
-
Carbon Fate: The carbon backbone is fragmented and fused. C1 and C2 of xylose are frequently transferred between sugar phosphates.
-
-
Phosphoketolase Pathway (PKP): The "Cleaver."
-
Mechanism: Phosphoketolase (PHK) irreversibly cleaves Xu5P.
-
Carbon Fate: A clean cut between C2 and C3.
-
C1-C2
Acetyl-Phosphate (Precursor to Acetyl-CoA/Lipids). -
C3-C5
G3P (Precursor to Pyruvate/Alanine).
-
-
The [1- C]Xylose Tracer Strategy
Using [1-
-
In PKP: The label at C1 is exclusively sequestered into Acetyl-Phosphate. The G3P (and downstream Pyruvate/Alanine) remains unlabeled .
-
In PPP: Due to the reversible actions of TK and TA, the C1 label is shuffled into the triose phosphate pool. Consequently, Pyruvate and Alanine will exhibit significant labeling .
Key Insight: If you observe high enrichment in fatty acids (derived from Acetyl-CoA) but near-zero enrichment in Alanine, your strain is utilizing the Phosphoketolase pathway.
Visualization: Carbon Fate Topology
The following diagram maps the atomic transitions of C1-labeled xylose.
Figure 1: Atom mapping of [1-
Part 2: Experimental Protocol (Self-Validating Workflow)
Reliable
Tracer Selection & Media Preparation
-
Tracer: [1-
C]Xylose (99% enrichment). -
Control: Unlabeled Xylose (natural abundance correction).
-
Medium: M9 Minimal Medium (bacteria) or Yeast Nitrogen Base (yeast).
-
Critical Step: Ensure the medium is free of undefined carbon sources (e.g., yeast extract, peptone) which would dilute the isotopic signal.
-
Cultivation & Quenching
-
Inoculation: Inoculate from a pre-culture grown on unlabeled xylose to minimize carryover, but ensure metabolic adaptation.
-
Steady State: Harvest cells during the mid-exponential phase (OD
0.8–1.5). Metabolic flux assumptions are only valid at pseudo-steady state. -
Harvesting:
-
Aliquot 5–10 mL of culture.
-
Centrifuge at 10,000
g for 2 mins at 4°C. -
Discard supernatant.[3] Wash pellet once with 0.9% NaCl (saline) to remove extracellular sugar.
-
Hydrolysis & Derivatization
To analyze amino acids via GC-MS, they must be volatile. We use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) derivatization.
-
Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 105°C for 12–24 hours. (Converts proteins to free amino acids).
-
Drying: Evaporate HCl under nitrogen stream or vacuum concentrator.
-
Derivatization:
-
Add 50
L Pyridine + 50 L TBDMS. -
Incubate at 60°C for 30–60 minutes.
-
Why TBDMS? Unlike MOX-TMS, TBDMS derivatives produce a dominant [M-57]
fragment (loss of tert-butyl group), which preserves the entire carbon skeleton of the amino acid, simplifying data interpretation [1].
-
GC-MS Analysis[4][5]
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: DB-5MS or equivalent (30m
0.25mm). -
Mode: SIM (Selected Ion Monitoring) is preferred over Scan mode for higher sensitivity and precision in measuring isotopomers.
-
Target Ions: Monitor [M-57]
clusters for Alanine (m/z 260), Glycine (m/z 246), Serine (m/z 390), and Glutamate (m/z 432).
Part 3: Deciphering the Data
The output of the GC-MS is a Mass Isotopomer Distribution (MID). You will see intensities for M+0 (unlabeled), M+1 (+1 neutron), M+2, etc.
Calculating MIDs
Normalize the ion intensities (
The "Rosetta Stone" of Xylose Flux
The table below interprets the labeling patterns of Alanine (proxy for Pyruvate) and Acetate/Fatty Acids (proxy for Acetyl-CoA) when fed [1-
| Metabolic Pathway | Alanine Labeling (Pyruvate) | Acetyl-CoA Labeling | Mechanistic Cause |
| Phosphoketolase (PKP) | Low / None (Mostly M+0) | High (Enriched M+1/M+2) | Cleavage sends C1 label solely to Acetyl-P; C3-C5 (G3P) are unlabeled. |
| Pentose Phosphate (PPP) | Moderate / High (Mixed M+1, M+2) | Moderate | Scrambling via TK/TA distributes C1 label into G3P and thus Pyruvate. |
| Glycolysis (EMP) | N/A | N/A | Xylose enters downstream of G6P; EMP is not the primary entry point. |
Quantitative Flux Modeling
To move from qualitative "fingerprinting" to quantitative flux maps (mmol/gDCW/h), you must fit the MID data to a metabolic model using software like 13CFLUX2 , OpenMebius , or INCA [3].
-
Objective Function: Minimize the variance-weighted difference between simulated and measured MIDs.
-
Constraint: The stoichiometry of the PKP reaction (
) vs. PPP reactions.
Part 4: Troubleshooting & Validation
The "Dilution" Trap
Symptom: Low enrichment in all metabolites despite using 99% labeled tracer. Cause: Inoculum carryover or uptake of unlabeled CO2 (anaplerosis). Fix: Use a high inoculum dilution (1:100) or perform a "wash-in" period where the culture grows on labeled medium for at least 5 doublings before sampling.
Distinguishing Oxidative vs. Non-Oxidative PPP
Xylose enters the PPP as Xylulose-5P, bypassing the oxidative decarboxylation step (G6P
-
Validation: If you see significant loss of label into CO2 from [1-
C]Xylose, it implies gluconeogenic flux back to G6P and cycling through the oxidative branch, a futile cycle often observed in engineered S. cerevisiae [4].
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for 13C-MFA of xylose metabolism.
References
-
Antoniewicz, M. R., et al. (2007). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering. Link
-
Wahl, S. A., et al. (2004). 13C labeling of common amino acids: determination of carbon backbones and fragment distributions. European Journal of Biochemistry.[4] Link
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering.[5][6][7][8] Link
-
Gonzalez, J. E., et al. (2017). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering. Link[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. shimadzu.com [shimadzu.com]
- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis (Journal Article) | OSTI.GOV [osti.gov]
- 7. ¹³C-metabolic flux analysis of recombinant yeasts for biofuels applications [dspace.mit.edu]
- 8. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
difference between D-[1-13C]xylose and D-[2-13C]xylose in flux analysis
The Isotopic Scalpel: Resolving Central Carbon Fluxes Using D-[1-13C] and D-[2-13C]Xylose in 13C-MFA
Executive Summary
In the pursuit of optimizing microbial cell factories for lignocellulosic biomanufacturing, understanding xylose assimilation is paramount. 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying in vivo intracellular fluxes. However, the complex, highly reversible nature of the non-oxidative pentose phosphate pathway (PPP) makes flux elucidation challenging. The choice of isotopic tracer—specifically the subtle structural difference between D-[1-13C]xylose and D-[2-13C]xylose —dictates the resolution of the resulting flux map[1]. This whitepaper dissects the mechanistic causality behind these two tracers, detailing how their distinct carbon transitions resolve parallel pathways such as the phosphoketolase (PK) shunt, the Entner-Doudoroff (ED) pathway, and oxidative PPP cycling.
The Mechanistic Divergence: D-[1-13C] vs. D-[2-13C]Xylose
Upon entering the cell, xylose is converted (via isomerase or reductase/dehydrogenase pathways) into xylulose-5-phosphate (Xu5P), the primary entry node into central carbon metabolism. The position of the 13C label dictates its downstream fate based on specific enzymatic cleavage and condensation rules.
Transketolase and the Non-Oxidative PPP
In the non-oxidative PPP, transketolase (TK) catalyzes the transfer of a 2-carbon ketol group (C1 and C2) from a ketose (Xu5P) to an aldose (e.g., Ribose-5-Phosphate). Because TK transfers C1 and C2 as an intact unit, the labels move together:
-
D-[1-13C]xylose yields Xu5P labeled at C1, which becomes the C1 of Fructose-6-Phosphate (F6P) .
-
D-[2-13C]xylose yields Xu5P labeled at C2, which becomes the C2 of F6P .
The Oxidative PPP "Cycling Trap"
A critical challenge in 13C-MFA is quantifying the flux of F6P that is isomerized to Glucose-6-Phosphate (G6P) and cycled back through the oxidative PPP (oxPPP).
-
If D-[1-13C]xylose is used, the label resides at the C1 of G6P. During the oxPPP (specifically the 6-phosphogluconate dehydrogenase step), this C1 carbon is lost as 13CO2 . While measuring 13CO2 evolution can estimate oxPPP flux, the loss of the label renders downstream intracellular metabolites invisible to mass spectrometry.
-
If D-[2-13C]xylose is used, the label resides at the C2 of G6P. During decarboxylation, the unlabeled C1 is lost as 12CO2, and the 13C-labeled C2 becomes the C1 of Ribulose-5-Phosphate (Ru5P) . The label is retained in the pentose pool, providing superior resolution for tracking extensive carbon cycling.
Resolving the Phosphoketolase (PK) Cleavage
In organisms like Clostridium acetobutylicum or engineered Escherichia coli, the phosphoketolase pathway cleaves Xu5P directly into Glyceraldehyde-3-Phosphate (GAP) and Acetyl-Phosphate (Acetyl-P)[2].
-
The C1 of Xu5P (a hydroxymethyl group) is reduced to become the methyl carbon (C2) of Acetyl-P. Thus, D-[1-13C]xylose yields 13C-methyl-Acetyl-P.
-
The C2 of Xu5P (a carbonyl group) becomes the carboxyl carbon (C1) of Acetyl-P. Thus, D-[2-13C]xylose yields 13C-carboxyl-Acetyl-P. This distinction is vital for tracking flux into the TCA cycle. The carboxyl carbon (from 2-13C) is lost as CO2 faster during subsequent TCA turns than the methyl carbon (from 1-13C), yielding entirely different mass isotopomer distributions (MDVs) in downstream amino acids like glutamate[3].
Quantitative Carbon Fate Mapping
The table below summarizes the deterministic fate of the 13C label from both tracers across major metabolic nodes, forming the basis for Elementary Metabolite Unit (EMU) modeling.
| Metabolic Node | D-[1-13C]Xylose Fate | D-[2-13C]Xylose Fate | Diagnostic Utility |
| Xylulose-5-P | C1 | C2 | Primary entry point |
| Fructose-6-P | C1 | C2 | Non-oxPPP throughput |
| Oxidative PPP | Lost as 13CO2 | Retained (C1 of Ru5P) | Resolving cyclic PPP flux |
| Acetyl-P (PK Pathway) | Methyl Carbon (C2) | Carboxyl Carbon (C1) | PK vs. Glycolytic flux |
| Pyruvate (ED Pathway) | Carboxyl Carbon (C1) | Carbonyl Carbon (C2) | ED pathway activation |
Carbon Transition Visualization
Figure 1: Carbon transitions of 1-13C vs 2-13C xylose through PPP and PK pathways.
Self-Validating Experimental Protocol for 13C-MFA
To ensure high-fidelity data that satisfies the isotopic steady-state assumption required for rigorous EMU modeling, the following protocol must be strictly adhered to[1].
Step 1: Pre-culture and Acclimation Cultivate the microbial strain in minimal medium containing 20 mM unlabeled D-xylose. This ensures that the enzymatic machinery (e.g., xylose reductases, transketolases) is fully expressed, preventing metabolic shifts during the labeling phase.
Step 2: Isotopic Labeling (Cultivation) Inoculate the cells into a bioreactor containing 20 mM of either D-[1-13C]xylose or D-[2-13C]xylose (or a parallel combination of both in separate vessels). Maintain strict steady-state conditions using a chemostat (dilution rate < 0.1 h⁻¹) or harvest during the mid-exponential growth phase (OD600 ~0.8) to guarantee isotopic and metabolic steady state.
Step 3: Metabolic Quenching Rapidly arrest enzymatic activity to prevent the turnover of intracellular pools. Inject 1 mL of culture broth directly into 5 mL of pre-chilled (-40°C) methanol/water (60:40 v/v). Centrifuge at 10,000 × g for 3 minutes at -20°C. Discard the supernatant.
Step 4: Extraction and Derivatization Lyse the cell pellet using boiling ethanol (75% v/v at 80°C for 3 minutes) or mechanical bead-beating. Lyophilize the polar extract. For GC-MS analysis of proteinogenic amino acids, hydrolyze the pellet in 6M HCl at 110°C for 24 hours. Derivatize the dried extracts using methoxyamine hydrochloride in pyridine (to protect carbonyls) followed by MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to form volatile TBDMS derivatives.
Step 5: GC-MS / LC-MS Data Acquisition Analyze the derivatized samples to quantify the Mass Isotopomer Distributions (MDVs: M+0, M+1, M+2, etc.). Correct the raw MS data for natural isotope abundance (e.g., naturally occurring 13C, 18O, 29Si) using standard correction matrices.
Step 6: Computational Flux Elucidation Input the corrected MDVs, specific growth rate, substrate uptake rates, and biomass composition into an EMU-based software suite (e.g., INCA or EMUlator)[3]. The algorithm performs an iterative nonlinear least-squares regression to find the intracellular flux map that minimizes the variance-weighted sum of squared residuals (SSR) between the simulated and experimentally measured MDVs.
13C-MFA Workflow Visualization
Figure 2: Standardized 13C-MFA experimental workflow for isotopic steady-state analysis.
Conclusion
The selection between D-[1-13C]xylose and D-[2-13C]xylose is not arbitrary; it is a calculated experimental design choice that dictates the mathematical observability of a metabolic network. D-[1-13C]xylose is highly effective for probing direct cleavage events (like the phosphoketolase shunt) and measuring absolute oxidative PPP flux via 13CO2 evolution. Conversely, D-[2-13C]xylose is the superior tracer for mapping deep, cyclic fluxes within the non-oxidative PPP, as it prevents signal loss to decarboxylation. For comprehensive, high-resolution flux maps—especially in non-model organisms being engineered for lignocellulosic valorization—parallel labeling experiments utilizing both tracers independently (or supplemented with dual-labeled [1,2-13C]xylose) provide the ultimate synergistic dataset.
References
-
Liu, L., et al. "Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis." Journal of Bacteriology (2012). URL: [Link]
-
Gonzalez, J. E., Long, C. P., & Antoniewicz, M. R. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis." Metabolic Engineering (2017). URL: [Link]
-
Wu, Y., et al. "EMUlator: An Elementary Metabolite Unit (EMU) Based Isotope Simulator Enabled by Adjacency Matrix." Frontiers in Microbiology (2019). URL: [Link]
-
Antoniewicz, M. R. "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine (2018). URL: [Link]
Sources
Precision Metabolic Tracing: The Role of D-[2-13C]Xylose in Lignocellulosic Strain Engineering
Executive Summary
The economic viability of lignocellulosic biofuels hinges on the efficient fermentation of xylose, the second most abundant sugar in plant biomass. While glucose fermentation is well-optimized, xylose utilization in engineered Saccharomyces cerevisiae and native Scheffersomyces stipitis remains hindered by redox imbalances and unidentified metabolic bottlenecks.
This technical guide details the application of D-[2-13C]xylose as a high-fidelity metabolic tracer. Unlike uniformly labeled substrates ([U-13C]), the [2-13C] isotopomer provides unique atomic resolution required to distinguish flux partitioning between the oxidative Pentose Phosphate Pathway (ox-PPP) and the non-oxidative Pentose Phosphate Pathway (non-ox-PPP) . This distinction is critical for diagnosing NADPH regeneration deficiencies—the primary cause of low xylose-to-ethanol conversion rates.
The Chemical & Metabolic Rationale[1]
Why D-[2-13C]Xylose?
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the flux map. For xylose metabolism, the [2-13C] position is superior to [1-13C] or [U-13C] for three mechanistic reasons:
-
Oxidative vs. Non-Oxidative Discrimination:
-
In the ox-PPP , the C1 carbon of glucose/xylose derivatives is decarboxylated and lost as CO₂ (via 6-phosphogluconate dehydrogenase).
-
The C2 carbon , however, is retained and passed into the non-oxidative phase (Ribulose-5P
Xylulose-5P/Ribose-5P). -
By using [2-13C]xylose, researchers can quantify the ratio of carbon entering the oxidative branch (where label is retained but position shifts) versus the non-oxidative branch.
-
-
Tracking Carbon Scrambling:
-
Through the actions of Transketolase (TK) and Transaldolase (TA) , the C2 label of Xylulose-5P is specifically redistributed to the C2 position of Fructose-6-Phosphate (F6P) and the C2 position of Glyceraldehyde-3-Phosphate (GAP).
-
This specific scrambling pattern, measurable via GC-MS of proteinogenic amino acids, allows for the mathematical resolution of "futile cycles" (e.g., F6P
G6P cycling) that drain ATP during xylose fermentation.
-
-
Cofactor Imbalance Diagnosis:
-
Engineered yeast strains often suffer from a redox imbalance: Xylose Reductase (XR) consumes NADPH, while Xylitol Dehydrogenase (XDH) produces NADH. This accumulation of NADH stalls glycolysis.
-
[2-13C]xylose MFA reveals if the cell is attempting to compensate by shunting flux through the ox-PPP to regenerate NADPH.
-
Pathway Visualization: The Fate of Carbon-2
The following diagram illustrates the parallel entry pathways for xylose (Isomerase vs. Oxidoreductase) and the subsequent fate of the C2 label as it traverses the Pentose Phosphate Pathway into Glycolysis.
Caption: Flux map showing the convergence of fungal (XR/XDH) and bacterial (XI) pathways at Xylulose, followed by the scrambling of the C2 label (blue nodes) via Transketolase/Transaldolase into glycolytic intermediates.
Experimental Protocol: 13C-MFA with Xylose
This protocol is designed for S. cerevisiae or S. stipitis fermentation. It enforces a "Self-Validating" structure to ensure isotopic steady state is achieved before sampling.
Phase 1: Inoculum & Pre-Culture (The Washout)
Objective: Eliminate unlabeled carbon (C12) from the biomass to prevent data dilution.
-
Medium: Synthetic Complete (SC) or Minimal (YNB) medium. Do not use complex media (Yeast Extract/Peptone) as they contain unlabeled amino acids.
-
Carbon Source: Unlabeled Xylose (20 g/L).[1]
-
Passage: Perform two serial passages.
-
Validation: Optical Density (OD600) must return to near-zero (<0.1) after dilution but before regrowth to ensure >98% of biomass carbon is derived from the current medium.
-
Phase 2: The Tracer Experiment
Objective: Introduce the isotope and reach Isotopic Steady State.
-
Tracer Mix: Prepare medium with 20 g/L Total Xylose.
-
Composition: 20% D-[2-13C]xylose (molar basis) + 80% Unlabeled Xylose.
-
Note: 100% labeling is expensive and often unnecessary. A 20:80 mix provides sufficient Mass Isotopomer Distribution (MID) variance for standard MFA algorithms.
-
-
Inoculation: Inoculate to an initial OD600 of 0.05.
-
Growth: Cultivate until mid-exponential phase (OD600 ≈ 1.0 - 1.5).
-
Critical Step: Harvest cells before xylose is depleted to maintain metabolic steady state.
-
Phase 3: Quenching & Extraction
Objective: Stop metabolism instantly to preserve the metabolic snapshot.
-
Quenching: Rapidly filter 5-10 mL of culture through a 0.45 µm nylon filter.
-
Washing: Wash immediately with 10 mL of 4°C saline solution (to remove extracellular labeled sugar).
-
Lysis: Transfer filter to a tube containing 500 µL of 6M HCl (for protein hydrolysis).
-
Hydrolysis: Incubate at 105°C for 12-24 hours. This breaks proteins down into amino acids.[2]
-
Why Amino Acids? Proteinogenic amino acids represent the time-integrated history of the metabolic state, smoothing out transient fluctuations.
-
Phase 4: Derivatization & GC-MS
-
Derivatization: Use TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Reaction: 80°C for 1 hour.
-
-
Analysis: Inject into GC-MS (e.g., Agilent 5977B). Monitor fragments [M-57]+ (loss of tert-butyl group).
Data Interpretation & Case Studies
The raw data from GC-MS yields Mass Isotopomer Distributions (MIDs). You will observe a shift in the mass spectrum (M+0, M+1, M+2, etc.) for key amino acids.
Key Amino Acid Markers
To reconstruct the xylose flux map, map the amino acids back to their precursors:
| Amino Acid | Precursor Metabolite | Metabolic Insight |
| Alanine | Pyruvate | Indicates the labeling state of lower glycolysis. High M+1 indicates direct flow from labeled Xylose |
| Serine | 3-Phosphoglycerate (3PG) | Reflects the state of upper glycolysis/gluconeogenesis. |
| Glycine | Serine/THF | Used to constrain one-carbon metabolism fluxes. |
| Glutamate | Critical for determining if xylose carbon is entering the TCA cycle (respiration) or fermenting to ethanol. |
Case Study: Diagnosing the "Redox Trap"
A study comparing S. cerevisiae (engineered with XR/XDH) vs. S. stipitis using [2-13C]xylose might yield the following theoretical MIDs for Alanine (Pyruvate) :
| Strain | M+0 (Unlabeled) | M+1 (Singly Labeled) | M+2 (Doubly Labeled) | Interpretation |
| Theoretical (100% Flux to Ethanol) | 80% | 18% | 2% | Baseline expectation based on 20% label input. |
| Strain A (Balanced Redox) | 79% | 19% | 2% | Flux is moving efficiently through non-ox PPP to Pyruvate. |
| Strain B (Redox Imbalance) | 70% | 25% | 5% | Anomaly: Higher labeling suggests carbon recycling (gluconeogenesis or extensive PPP looping) to regenerate NADPH, delaying ethanol production. |
Note: In Strain B, the deviation suggests that carbon is not flowing linearly to ethanol but is cycling through the oxidative PPP (Zwf1 enzyme) to generate NADPH, a symptom of the XR/XDH cofactor mismatch.
References
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[1][3][4] Link
-
Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Microbial Cell Factories. Link
-
Unrean, P., & Srienc, F. (2011). Metabolic flux analysis of xylose metabolism in Scheffersomyces stipitis. Journal of Biotechnology. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis of Escherichia coli by integrating continuous labeling and 13C measurements of biomass, RNA, and glycogen. Metabolic Engineering. Link
Sources
- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-metabolic flux analysis of Saccharomyces cerevisiae in complex media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic and [superscript 13]C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase [dspace.mit.edu]
- 4. Comparative Xylose Metabolism among the Ascomycetes C. albicans, S. stipitis and S. cerevisiae | PLOS One [journals.plos.org]
Precision Metabolic Flux Analysis: Theoretical Yield Calculations Using D-[2-13C]Xylose Tracers
Executive Summary
The bioconversion of lignocellulosic biomass into high-value chemicals, therapeutics, and biofuels relies heavily on the efficient microbial utilization of D-xylose, the second most abundant monosaccharide in nature[1]. However, accurately predicting and optimizing the theoretical yield of target molecules requires a precise mathematical understanding of intracellular carbon routing. While uniformly labeled tracers (e.g., [U-13C]xylose) are standard for quantifying overall biomass turnover, position-specific tracers like D-[2-13C]xylose offer unparalleled resolution for elucidating parallel pathway fluxes[2]. This whitepaper provides an in-depth mechanistic guide to utilizing D-[2-13C]xylose in 13C-Metabolic Flux Analysis (13C-MFA) to calculate, validate, and optimize theoretical yields in engineered microbes.
Mechanistic Routing of D-[2-13C]Xylose
The theoretical yield of any metabolite is fundamentally constrained by the stoichiometry of the pathways mediating its synthesis[3]. Xylose can be assimilated via three primary routes, each with distinct carbon conservation profiles. The choice of D-[2-13C]xylose is highly intentional: its C2 carbon experiences drastically different fates depending on the cleavage mechanism of the active pathway, creating mathematically distinct Mass Isotopomer Distributions (MIDs)[4].
-
The Pentose Phosphate Pathway (PPP): The canonical route where xylose is isomerized to xylulose, phosphorylated to xylulose-5-phosphate (Xu5P), and processed via transketolase (TK) and transaldolase (TA)[5]. The [2-13C] label on Xu5P is transferred to the C2 position of fructose-6-phosphate (F6P) and subsequently distributed across various glycolysis intermediates.
-
The Phosphoketolase (PKT) Pathway: An energy-efficient route that directly cleaves Xu5P into acetyl-phosphate and glyceraldehyde-3-phosphate (GAP)[2]. Crucially, the C1 and C2 carbons of Xu5P become the carbonyl and methyl carbons of acetyl-phosphate, respectively. Thus, D-[2-13C]xylose yields exclusively[2-13C]acetyl-phosphate, providing a stark contrast to the distributed labeling of the PPP.
-
The Weimberg Pathway: An oxidative cascade converting xylose directly into alpha-ketoglutarate (α-KG) without carbon loss. The [2-13C] label is retained specifically at the C2 (alpha-keto) position of α-KG.
Carbon transition of D-[2-13C]xylose through competing metabolic pathways.
Mathematical Framework for Theoretical Yield
Theoretical yield calculations must account for carbon loss (e.g., as CO₂ during pyruvate decarboxylation) and the specific stoichiometric multipliers of the active pathways. For acetyl-CoA-derived products (such as lipogenic therapeutics, fatty acids, or polyhydroxyalkanoates), the maximum theoretical yield (
Table 1: Quantitative Yield and Labeling Fates of Xylose Assimilation Pathways
| Metabolic Pathway | Stoichiometry (Xylose to Acetyl-CoA) | Max Theoretical Yield (mol/mol) | 13C Label Fate from D-[2-13C]Xylose |
| Pentose Phosphate (PPP) | 3 Xylose → 5 Acetyl-CoA + 5 CO₂ | 1.67 | Distributed to F6P (C2) and downstream |
| Phosphoketolase (PKT) | 1 Xylose → 2 Acetyl-CoA + 1 CO₂ | 2.00 | Exclusively in Acetyl-CoA (C2 / methyl) |
| Weimberg Pathway | 1 Xylose → 1 α-KG → 1 Succinyl-CoA + 1 CO₂ | N/A (Oxidative) | Retained in α-Ketoglutarate (C2) |
If 13C-MFA determines the fractional flux through the PKT pathway (
This equation demonstrates causality: maximizing the PKT pathway is mathematically essential for pushing the theoretical yield of acetyl-CoA-derived drugs beyond the canonical limits of the PPP[2].
Experimental Protocol: 13C-MFA with D-[2-13C]Xylose
To ensure high-fidelity data, the isotopic labeling experiment must be rigorously controlled to achieve isotopic steady state without perturbing the metabolic steady state. The following protocol is designed as a self-validating system.
Step-by-step 13C-MFA experimental workflow for yield calculation.
Step-by-Step Methodology:
-
Pre-Culture and Adaptation: Cultivate the microbial strain in minimal medium containing 10 g/L unlabeled D-xylose until exponential growth is achieved. This ensures the enzymatic machinery (e.g., xylose isomerase, xylulokinase) is fully induced, preventing lag-phase artifacts[6].
-
Isotopic Tracer Introduction: Transfer cells in the mid-exponential phase to a fresh minimal medium containing a defined mixture of D-xylose (e.g., 20% D-[2-13C]xylose and 80% unlabeled D-xylose). Causality note: A 100% labeled substrate can lead to "isotopic saturation," obscuring fine flux distributions; a 20/80 blend provides a richer, more dynamic MID profile for computational modeling[4].
-
Rapid Quenching: Once the culture reaches isotopic steady state (typically after 3-5 generation times), rapidly harvest 1 mL of culture into 5 mL of pre-chilled (-40°C) 60% aqueous methanol. This instantly arrests enzymatic activity and prevents the degradation of labile intermediates[6].
-
Self-Validation Checkpoint: Sample at multiple time points (e.g., generation 3, 4, and 5). If the MIDs of key metabolites remain constant across these intervals, isotopic steady state is confirmed, validating the dataset.
-
-
Metabolite Extraction: Pellet the quenched cells (10,000 x g, -9°C) and extract intracellular metabolites using a biphasic chloroform/methanol/water extraction method. Collect the upper aqueous phase containing central carbon intermediates and amino acids.
-
Derivatization: Lyophilize the extract and derivatize using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to yield TBDMS derivatives. These derivatives are highly stable and produce predictable fragmentation patterns under electron ionization (EI)[6].
-
GC-MS Analysis: Inject the derivatized samples into a GC-MS. Target the [M-57]+ fragments of proteinogenic amino acids (e.g., alanine for pyruvate, glutamate for α-KG) to measure the fractional labeling and MIDs.
Data Interpretation and Flux Calculation
The raw GC-MS data must first be corrected for natural isotope abundance (e.g., naturally occurring 13C, 15N, 29Si, 30Si in the derivatization agent) using standard matrix correction algorithms[5].
Once corrected, the MIDs are imported into an Elementary Metabolite Unit (EMU) software framework (such as INCA or EMUlator)[2]. The software iteratively simulates the MIDs based on a predefined stoichiometric network and minimizes the variance-weighted sum of squared residuals (SSR) between the simulated and experimentally measured MIDs[7].
Self-Validation Checkpoint: A statistically acceptable fit (evaluated via a chi-square test of the minimized SSR) validates both the assumed metabolic network model and the experimental measurements. The resulting flux map provides the exact
Conclusion
The use of D-[2-13C]xylose as a tracer in 13C-MFA elevates theoretical yield calculations from predictive stoichiometry to empirical precision. By illuminating the exact routing of the C2 carbon, researchers can confidently identify metabolic bottlenecks, validate the activity of synthetic pathways (like PKT or Weimberg), and rationally design microbial cell factories for maximum carbon efficiency in drug and biochemical development.
References
- BenchChem. "A Beginner's Guide to Xylose-4-13C in Metabolic Flux Analysis".
- PubMed. "Using multiple tracers for 13C metabolic flux analysis".
- OSTI.gov. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabo".
- NREL Publications. "EMUlator: An Elementary Metabolite Unit (EMU)
- Cell Reports.
- Frontiers in Bioengineering and Biotechnology. "Comparison of Three Xylose Pathways in Pseudomonas putida KT2440 for the Synthesis of Valuable Products".
- Frontiers. "Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis".
- RSC Publishing.
- bioRxiv.
Sources
- 1. osti.gov [osti.gov]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Metabolic Flux Analysis Using D-[2-13C]Xylose: A Technical Guide
Topic: Overview of D-[2-13C]xylose Applications in Metabolomics Content Type: In-depth Technical Guide
Abstract
D-[2-13C]xylose is a high-specificity stable isotope tracer designed to resolve complex metabolic branching in the pentose phosphate pathway (PPP) and xylose catabolism. Unlike uniformly labeled ([U-13C]) or C1-labeled isotopomers, the C2-labeled variant offers a unique atom-mapping signature that survives the oxidative decarboxylation steps of the PPP, enabling the precise quantification of carbon recycling and the discrimination of competing catabolic routes (e.g., phosphoketolase vs. isomerase pathways). This guide provides a mechanistic breakdown, experimental protocols, and data interpretation frameworks for researchers optimizing lignocellulosic bioconversion or investigating pentose metabolism in microbial and mammalian systems.
Mechanistic Basis: The Fate of Carbon-2
The utility of D-[2-13C]xylose stems from its specific position within the carbon backbone, which serves as a "survivor signal" in pathways where C1 is frequently lost as CO₂. Understanding the atom transitions is prerequisite to experimental design.
Initial Catabolism
Upon cellular entry, D-[2-13C]xylose is converted to D-xylulose-5-phosphate (X5P).
-
Isomerase Pathway (Bacteria): Xylose
Xylulose X5P. The label remains at C2 (carbonyl position of the ketose). -
Oxidoreductase Pathway (Fungi/Yeast): Xylose
Xylitol Xylulose X5P. The label remains at C2 .
The Branch Point: PPP vs. Phosphoketolase
Once X5P is formed, the metabolic fate of the C2 label diverges sharply, providing the basis for flux elucidation.
Pathway A: Non-Oxidative Pentose Phosphate Pathway (PPP)
In the PPP, Transketolase (TK) and Transaldolase (TA) rearrange the carbon skeleton.[1]
-
Transketolase 1 (TK1): [2-13C]X5P (donor) transfers a C1-C2 unit to Ribose-5-P (R5P).
-
Result: The labeled C2 becomes C2 of Sedoheptulose-7-P (S7P) .
-
-
Transaldolase (TA): [2-13C]S7P transfers a C1-C3 unit to Glyceraldehyde-3-P (G3P).
-
Result: The labeled C2 becomes C2 of Fructose-6-P (F6P) .
-
-
Fate in Glycolysis/Gluconeogenesis: The [2-13C]F6P can isomerize to [2-13C]Glucose-6-P (G6P).
Pathway B: Oxidative PPP Recycling (The "Survivor" Effect)
If [2-13C]G6P enters the oxidative PPP:
-
Reaction: G6P
6-Phosphogluconate Ribulose-5-P (Ru5P) + CO₂. -
Crucial Distinction: The CO₂ is derived from C1 . Therefore, [2-13C]G6P loses the C1 carbon but retains the label , which shifts to position C1 of Ru5P .
-
Comparison: If [1-13C]xylose were used, the label would be at C1 of G6P and subsequently lost as
CO₂, rendering the recycling flux invisible.
Pathway C: Phosphoketolase Pathway (PKP)
In engineered microbes (e.g., Clostridium, modified S. cerevisiae), PKP cleaves X5P directly.
-
Reaction: X5P
Acetyl-Phosphate + G3P. -
Mechanism: Cleavage occurs between C2 and C3.
-
Result: The C1-C2 fragment forms Acetyl-Phosphate. The C2 label becomes the C1 (carboxyl) of Acetyl-P (or Acetyl-CoA).
-
Diagnostic: Labeling in Acetyl-CoA (and downstream lipids/TCA intermediates) without labeling in trioses (G3P) indicates PKP activity.
Visualization of Metabolic Fate[1][2][3]
The following diagram illustrates the differential routing of the
Figure 1: Metabolic fate of the C2 carbon from D-[2-13C]xylose.[2][3][4][5] Note the retention of label in Ru5P during oxidative recycling and the specific carboxyl-labeling of Acetyl-P in the phosphoketolase pathway.
Key Applications
Quantifying Oxidative PPP Flux (Recycling)
In systems where NADPH production is critical (e.g., lipid accumulation in oleaginous yeasts), the oxidative PPP flux is high.
-
Challenge: Standard [1-13C]glucose or [1-13C]xylose loses the label as
CO₂ during the oxidative step (G6P Ru5P), making it difficult to distinguish between a single pass and multiple recycling loops. -
Solution: D-[2-13C]xylose retains the label (shifting from C2 of hexose to C1 of pentose). The ratio of M+1 (singly labeled) pentoses to M+0 indicates the fraction of carbon that has cycled through the oxidative branch.
Distinguishing PKP vs. PPP in Engineered Microbes
For biofuel production, the Phosphoketolase Pathway (PKP) is often engineered to bypass carbon loss (CO₂) associated with the oxidative PPP or pyruvate decarboxylation.
-
Marker: Acetyl-CoA.
-
PPP Route: Xylose
F6P Pyruvate Acetyl-CoA. (Scrambling leads to complex isotopomers). -
PKP Route: Xylose
Acetyl-P Acetyl-CoA. (Direct conversion). -
Differentiation: PKP yields a distinct [1-13C]Acetyl-CoA signature (carboxyl-labeled) directly from the C1-C2 fragment of X5P, without the dilution effects seen in the glycolytic pool.
Comparison of Tracer Utility
| Feature | D-[1-13C]Xylose | D-[2-13C]Xylose | [U-13C]Xylose |
| Oxidative PPP Sensitivity | Low (Label lost as CO₂) | High (Label retained as C1-Ru5P) | Medium (Complex MIDs) |
| Phosphoketolase Detection | Yields Methyl-labeled Acetyl-P | Yields Carboxyl-labeled Acetyl-P | Yields [U-13C]Acetyl-P |
| Glycolysis Entry | Labels C1/C3 of F6P | Labels C2 of F6P | Labels all carbons |
| Primary Use Case | General uptake rates | Pathway branching & Recycling | Total biomass synthesis |
Experimental Protocol: 13C-Metabolic Flux Analysis
Sample Preparation (Microbial Culture)
Reagents:
-
Minimal Media (e.g., YNB) lacking carbon source.
-
D-[2-13C]xylose (99% enrichment).
-
Quenching solution: 60% Methanol (-40°C).
Workflow:
-
Inoculation: Growth culture to mid-exponential phase (OD600 ~ 1.0) in unlabelled xylose to establish steady state.
-
Tracer Switch: Rapidly filter cells and transfer to medium containing 100% D-[2-13C]xylose (or a defined ratio, e.g., 20:80 labeled:unlabeled for non-stationary flux analysis).
-
Incubation: Maintain for 1-2 residence times (steady-state MFA) or sample at short intervals (0, 30s, 1m, 5m) for kinetic flux profiling (INST-MFA).
-
Quenching: Rapidly inject 1 mL culture into 4 mL cold (-40°C) 60% methanol. Centrifuge at 4,000 x g, -10°C.
-
Extraction: Resuspend pellet in acetonitrile:methanol:water (40:40:20). Vortex and sonicate.
-
Derivatization (GC-MS only): For sugar phosphates, use methoximation followed by silylation (MSTFA) to increase volatility.
Mass Spectrometry Acquisition
Platform: LC-MS/MS (Triple Quadrupole or Q-TOF) is preferred for phosphorylated intermediates (X5P, S7P, F6P) due to lack of need for derivatization.
Targeted MRM Transitions (LC-MS/MS - Negative Mode):
-
Xylulose-5-P (X5P): Precursor 229 -> Product 97 (Phosphate). Monitor M+0 (229), M+1 (230).
-
Sedoheptulose-7-P (S7P): Precursor 289 -> Product 97. Monitor M+0 (289), M+1 (290).
-
Fructose-6-P (F6P): Precursor 259 -> Product 97. Monitor M+0 (259), M+1 (260).
-
Acetyl-CoA: Precursor 808 -> Product 408 (Adenosine 3',5'-diphosphate). Monitor M+0 (808), M+1 (809).
Data Interpretation
Calculate the Mass Isotopomer Distribution (MID) vector for each metabolite.
-
Equation:
-
Correction: Correct for natural abundance of C, H, N, O, P using a correction matrix algorithm (e.g., IsoCor or software like 13CFLUX2).
-
Flux Modeling: Input corrected MIDs into a stoichiometric model (using software like INCA or OpenMebius). Constrain the model with the specific atom transitions of D-[2-13C]xylose described in Section 1.
References
-
Metabolic Flux Analysis of Xylose Metabolism
- Source: Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli MG1655 on xylose. Metabolic Engineering.
-
URL:[Link]
-
Phosphoketolase P
-
Pentose Phosphate P
-
13C-MFA Methodology & Best Practices
- Source: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum revealed by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: 13C-Metabolic Flux Analysis of Yeast Xylose Fermentation Using D-[2-13C]Xylose
Introduction & Scientific Rationale
Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates (fluxes) in vivo. While glucose metabolism is well-characterized, engineering Saccharomyces cerevisiae and other yeasts (e.g., Scheffersomyces stipitis) for xylose fermentation presents unique challenges. The non-oxidative Pentose Phosphate Pathway (PPP) is the primary entry point for xylose, creating a complex scrambling of carbon atoms that standard glucose tracers ([1-13C]glucose) cannot fully resolve.
Why D-[2-13C]Xylose?
The choice of D-[2-13C]xylose is not arbitrary; it is a strategic "sniper" tracer designed to resolve the reversibility of the PPP.
-
Mechanism: Xylose enters via the isomerase (XI) or reductase/dehydrogenase (XR/XDH) pathway to form D-Xylulose-5-Phosphate (Xu5P).
-
Atom Transition: In the Transketolase (TK) reaction, the C1-C2 fragment of Xu5P is transferred. If C2 is labeled, this label is transferred specifically to the C2 position of Sedoheptulose-7P (S7P) and Fructose-6P (F6P).
-
Constraint: Unlike [1-13C]xylose, which can lose its label via oxidative decarboxylation (if carbon recycles back to G6P), the C2 label is conserved in the ketose pool (F6P, S7P) but is excluded from the initial triose pool (G3P) generated by the first TK reaction. This creates a distinct mass isotopomer distribution (MID) contrast between upper and lower glycolysis, providing high sensitivity for estimating split ratios at the Fructose-1,6-bisphosphate aldolase node.
Experimental Design & Prerequisites
Yeast Strain Requirements
-
Genotype: Prototrophic strains (e.g., CEN.PK family) are strongly recommended.
-
Warning: If using auxotrophic strains (e.g., ura3-, leu2-), you must exclude the corresponding amino acids from your flux model calculations, as their isotopic labeling will reflect the media supplements rather than intracellular metabolism.
Culture Medium (Defined)
Use a chemically defined medium to ensure [2-13C]xylose is the sole carbon source.
-
Base: Verduyn Mineral Medium or Yeast Nitrogen Base (YNB) w/o amino acids.
-
Tracer: 20 g/L Total Xylose.[1][2]
-
Cost-Effective Mix: 20% [2-13C]xylose + 80% natural abundance xylose.
-
High-Resolution Mix: 100% [2-13C]xylose (Recommended for resolving reversible fluxes).
-
Experimental Workflow Visualization
The following diagram outlines the critical path from cultivation to flux map generation.
Caption: End-to-end workflow for 13C-MFA. Critical control points are colored by phase.
Detailed Protocol
Phase 1: Steady-State Cultivation
Causality: Batch cultures change physiologically over time. A chemostat ensures metabolic steady state (constant fluxes) and isotopic steady state (constant labeling).
-
Inoculation: Inoculate pre-culture in defined medium with unlabeled xylose.
-
Chemostat Setup:
-
Dilution Rate (
): Set to 0.1 h⁻¹ (or 75% of ). -
Volume: 500 mL - 1 L working volume.
-
Aeration: >2 vvm (ensure no oxygen limitation unless studying fermentation).
-
-
Labeling Phase: Once biomass is constant (steady state, usually after 5 residence times), switch feed to [2-13C]xylose medium.
-
Duration: Run for another 5 residence times (
) to ensure >99% of biomass is labeled.
Phase 2: Rapid Sampling & Quenching
Trustworthiness: Metabolism turns over in sub-seconds. Slow quenching alters the labeling pattern, invalidating the data.
-
Preparation: Pre-cool 60% Methanol to -40°C using a dry ice/ethanol bath.
-
Sampling: Rapidly withdraw 5-10 mL of culture directly into 25 mL of the -40°C quenching solution.
-
Ratio: Maintain 1:5 (Sample:Quench) to ensure instant temperature drop.
-
-
Separation: Centrifuge at 4,000 x g for 3 min at -10°C (or use vacuum filtration if <30s).
-
Washing: Discard supernatant. Wash pellet once with cold (-20°C) pure methanol to remove extracellular xylose.
-
Critical: Residual extracellular [2-13C]xylose will contaminate the GC-MS signal.
-
Phase 3: Extraction & Derivatization (Proteinogenic Amino Acids)
Rationale: Protein turnover is slow. Proteinogenic amino acids integrate the metabolic history of the steady state, providing robust data with higher signal-to-noise ratio than intracellular metabolites.
-
Hydrolysis:
-
Resuspend cell pellet in 1 mL 6M HCl.
-
Incubate at 105°C for 24 hours in a sealed, glass anaerobic tube (prevent oxidation).
-
Dry the hydrolysate completely under nitrogen stream at 60°C.
-
-
Derivatization (TBDMS Method):
-
Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Add 50 µL Acetonitrile + 50 µL MTBSTFA.
-
Incubate at 80°C for 60 minutes.
-
Chemistry: Replaces active hydrogens on -OH, -COOH, -NH2 with TBDMS groups (
fragments are dominant and stable).
-
Phase 4: GC-MS Analysis
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Split mode (1:10 to 1:50 depending on biomass), 270°C.
-
Oven Program:
-
Hold 100°C for 2 min.
-
Ramp 10°C/min to 300°C.
-
Hold 3 min.
-
-
Acquisition: SIM (Selected Ion Monitoring) mode.
-
Target the
(loss of tert-butyl) and fragments for key amino acids.
-
Data Processing & Self-Validation
Key Amino Acid Fragments (TBDMS)
Use this table to map amino acids back to their metabolic precursors.
| Amino Acid | Precursor(s) | Backbone Carbons | Key Fragment (M-57) m/z |
| Alanine | Pyruvate | C1-C2-C3 | 260 |
| Glycine | Serine (3-PG) | C1-C2 | 246 |
| Valine | Pyruvate (x2) | C1-C2-C3 + C2-C3 | 288 |
| Serine | 3-PG | C1-C2-C3 | 390 |
| Threonine | OAA | C1-C2-C3-C4 | 404 |
| Phenylalanine | PEP + E4P | C1-C9 | 336 |
Atom Mapping Logic (The "Why" of [2-13C])
The following diagram illustrates the specific carbon transitions that make [2-13C]xylose powerful. Note how the Red label (C2) propagates.
Caption: Atom mapping of [2-13C]xylose. The C2 label (Red) selectively targets the F6P pool via Transketolase/Transaldolase, leaving the initial G3P pool unlabeled.
Self-Validating Checks
-
Biomass Yield Check: Calculate
(g-DCW / g-Xylose). If it deviates significantly from literature (~0.5 for aerobic, ~0.1 for anaerobic), steady state may not have been achieved. -
Carbon Recovery: Calculate the Carbon Balance:
A gap >5% indicates unknown byproducts or measurement error. -
Leucine Check: Leucine is derived from Acetyl-CoA + Pyruvate. Its labeling pattern is a robust indicator of mitochondrial vs. cytosolic Acetyl-CoA labeling, validating compartmentation assumptions.
References
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and Bioengineering.[3]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2][3][4][5][6][7] Nature Protocols.
-
Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli using [1,2-13C]xylose and [U-13C]xylose. Metabolic Engineering (Relevant for xylose atom mapping principles).
-
Canelas, A. B., et al. (2010). Quantitative DNA microarray analysis on Saccharomyces cerevisiae during the switch from glucose to ethanol or xylose. Applied Microbiology and Biotechnology. (Reference for defined media and chemostat conditions).
Sources
- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Precision Measurement of Pentose Phosphate Pathway Fluxes Using D-[2-13C]Xylose
Executive Summary
The Pentose Phosphate Pathway (PPP) is a critical hub for cellular carbon homeostasis, nucleotide biosynthesis, and redox balance (via NADPH production)[1]. However, accurately quantifying the bidirectional, highly reversible fluxes of the non-oxidative PPP (catalyzed by transketolase and transaldolase) remains a significant challenge in metabolic engineering and drug development. Traditional 13C-metabolic flux analysis (13C-MFA) using labeled glucose often yields ambiguous results due to the loss of the C1 carbon as CO2 in the oxidative branch and extensive carbon scrambling[2].
This application note details a highly specific, self-validating protocol utilizing D-[2-13C]xylose as an isotopic tracer. By directly entering the non-oxidative PPP, D-[2-13C]xylose bypasses oxidative decarboxylation, serving as a high-resolution probe for carbon reshuffling. This guide provides the mechanistic rationale, expected data structures, and a rigorous experimental workflow for researchers aiming to resolve complex metabolic networks in microbial and mammalian systems.
Mechanistic Rationale: The Superiority of C2-Labeled Pentoses
To understand the causality behind selecting D-[2-13C]xylose, one must analyze the topology of pentose assimilation. When a cell metabolizes xylose, it is converted into xylulose-5-phosphate (X5P), a direct intermediate of the non-oxidative PPP[3].
If D-[2-13C]xylose is used, the 13C label is strictly conserved at the C2 position of X5P. The core enzyme of the non-oxidative PPP, Transketolase (TK) , cleaves a 2-carbon ketol unit (C1-C2) from X5P and transfers it to an aldose acceptor, such as ribose-5-phosphate (R5P). Because the label is at the C2 position, the transferred ketol group carries the 13C isotope directly to the C2 position of the resulting sedoheptulose-7-phosphate (S7P) or fructose-6-phosphate (F6P).
Unlike [1-13C] tracers, which can be lost as CO2 during recycling, or uniformly labeled tracers ([U-13C]), which saturate the network and obscure reversible exchange rates, the single [2-13C] label provides a distinct, mathematically tractable mass isotopomer distribution (MID) signature that is highly sensitive to TK and transaldolase (TA) exchange fluxes[4].
Atom transition map of D-[2-13C]xylose through the non-oxidative Pentose Phosphate Pathway.
Quantitative Data Presentation
To design an effective 13C-MFA experiment, researchers must compare tracer efficacy and anticipate the resulting mass shifts. The tables below summarize the strategic advantages of D-[2-13C]xylose and the theoretical MIDs expected during high non-oxidative PPP flux.
Table 1: Tracer Selection Matrix for PPP Resolution
| Tracer | Primary Entry Point | Oxidative PPP Resolution | Non-Oxidative PPP Resolution | Limitation |
| [1-13C]Glucose | Glycolysis / oxPPP | High (via CO2 loss) | Low | Label is lost immediately in oxPPP. |
| [1,2-13C2]Glucose | Glycolysis / oxPPP | High | Moderate | Complex scrambling complicates downstream modeling. |
| D-[2-13C]Xylose | Non-oxPPP (X5P) | Low (bypassed) | Very High | Requires organism to possess xylose assimilation pathways. |
Table 2: Theoretical Mass Isotopomer Distributions (MIDs)
Assuming 100% labeling of the xylose feed and a simplified unidirectional TK flux.
| Metabolite | Unlabeled Mass (M+0) | Expected Primary Shift | Mechanistic Cause |
| Xylulose-5-P | Base Mass | M+1 | Direct phosphorylation of[2-13C]xylose. |
| Sedoheptulose-7-P | Base Mass | M+1 | TK transfers the labeled C1-C2 unit from X5P to R5P. |
| Fructose-6-P | Base Mass | M+1 | TK transfers the labeled C1-C2 unit from X5P to Erythrose-4-P. |
| Glyceraldehyde-3-P | Base Mass | M+0 | Residual C3-C5 from X5P contains no 13C label. |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. At each critical juncture, a quality control (QC) checkpoint ensures that the biological and analytical integrity of the experiment is maintained, preventing the propagation of artifacts into the computational flux model.
End-to-end experimental and computational workflow for 13C-MFA using D-[2-13C]xylose.
Phase 1: Cell Cultivation and Isotopic Labeling
Causality: Complex media (e.g., yeast extract) contain unlabeled amino acids and sugars that will dilute the 13C enrichment, rendering flux calculations inaccurate. Minimal media ensures D-[2-13C]xylose is the sole carbon source[2].
-
Prepare defined minimal media containing 10–20 g/L of D-[2-13C]xylose (isotopic purity ≥ 99%).
-
Inoculate the culture at a low starting optical density (OD600 ≈ 0.05) to ensure cells undergo at least 4-5 doublings. This is mathematically required to wash out unlabeled biomass from the pre-culture and achieve isotopic steady-state[3].
-
Self-Validation Checkpoint 1 (Growth Kinetics): Run a parallel control culture using naturally abundant D-xylose. The growth rates (
) must be statistically identical. A divergence indicates a kinetic isotope effect or tracer toxicity, which invalidates the physiological relevance of the flux map.
Phase 2: Rapid Quenching and Metabolite Extraction
Causality: Intracellular metabolite turnover rates (especially for sugar phosphates like GAP and X5P) occur on the scale of milliseconds to seconds. Slow harvesting allows enzymes to alter the in vivo labeling pattern.
-
Withdraw 1 mL of culture during the mid-exponential growth phase (OD600 ≈ 1.0).
-
Immediately inject the sample into 4 mL of pre-chilled (-40°C) 60% aqueous methanol. The extreme cold instantly denatures enzymes, while the methanol permeabilizes the cell membrane[4].
-
Centrifuge at 10,000 x g for 5 minutes at -9°C. Discard the supernatant.
-
Extract intracellular metabolites using a boiling ethanol/water (75:25 v/v) solution for 3 minutes, followed by cellular debris removal via centrifugation.
-
Self-Validation Checkpoint 2 (Isotopic Steady-State): Perform this quenching step at three distinct time points during the exponential phase (e.g., OD 0.8, 1.0, and 1.2). If the extracted MIDs vary by >1.5% between time points, the cells are not in metabolic steady-state, and stationary 13C-MFA cannot be applied.
Phase 3: Derivatization and GC-MS Analysis
Causality: PPP intermediates are highly polar and non-volatile. Methoxyamine (MOX) stabilizes the reducing sugars (preventing ring-closing isomerizations), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, enabling vaporization in the GC column[5].
-
Lyophilize the extracted metabolites to complete dryness.
-
Add 30 µL of Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.
-
Add 40 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.
-
Analyze via GC-MS using a DB-5MS column. Operate the mass spectrometer in Scan mode to identify peaks, and SIM (Selected Ion Monitoring) mode for high-sensitivity MID quantification of target fragments (e.g., F6P, S7P, and proteinogenic amino acids).
-
Self-Validation Checkpoint 3 (Analytical Integrity): Spike the sample with a known concentration of an unnatural labeled internal standard (e.g., [U-13C]Norleucine) prior to derivatization. Recovery and consistent MID of the standard validate the derivatization efficiency and MS detector linearity.
Phase 4: Computational 13C-MFA
-
Correct the raw GC-MS data for natural isotope abundance (e.g., naturally occurring 13C, 18O, 29Si) using correction matrices to obtain the true fractional labeling.
-
Map the corrected MIDs onto a stoichiometric network model of the organism using software such as INCA or 13CFLUX2.
-
Self-Validation Checkpoint 4 (Goodness-of-Fit): The software will iteratively minimize the variance-weighted sum of squared residuals (SSR) between the simulated and measured MIDs. The final SSR must fall within the 95% confidence interval of a
distribution. If it fails, the assumed metabolic network topology is incorrect (e.g., missing an active bypass pathway) and must be revised[2].
References
Sources
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. osti.gov [osti.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Pentose Phosphate Pathway: A Practical Guide to Quantifying Intracellular Metabolite Enrichment from D-[2-¹³C]Xylose
An Application Guide for Researchers
Introduction
Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic networks, providing a quantitative map of reaction fluxes.[1][2] D-xylose, a five-carbon sugar, serves as a valuable probe for investigating the pentose phosphate pathway (PPP), a critical nexus for cellular biosynthesis and redox balance.[3][4] Specifically, using D-xylose labeled with carbon-13 at the second position (D-[2-¹³C]xylose) allows researchers to track the fate of this specific carbon atom as it is metabolized. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data analysis workflows for quantifying intracellular metabolite enrichment from D-[2-¹³C]xylose. By tracing the incorporation of the ¹³C label into downstream metabolites, this method offers profound insights into the activity of the PPP and its interconnected pathways, which are often dysregulated in diseases such as cancer.[5]
The Metabolic Journey of D-Xylose
While not a primary carbon source for mammalian cells, D-xylose can be transported into the cell and metabolized.[6][7] The predominant route involves its conversion into D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[3][8] This conversion can occur via two main pathways, with the oxido-reductase pathway being common in eukaryotic organisms.[3]
-
Oxido-Reductase Pathway: D-xylose is first reduced to xylitol by xylose reductase (XR). Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[3]
-
Isomerase Pathway: A xylose isomerase directly converts D-xylose to D-xylulose.[3][9]
Once D-xylulose is formed, it is phosphorylated by xylulokinase (XK) to produce D-xylulose-5-phosphate. This key intermediate then enters the non-oxidative branch of the pentose phosphate pathway, where its carbon skeleton is rearranged to form other crucial intermediates like ribose-5-phosphate (for nucleotide synthesis) and fructose-6-phosphate/glyceraldehyde-3-phosphate (which can enter glycolysis).[4][8]
The use of D-[2-¹³C]xylose is particularly informative. The ¹³C label at the C2 position allows for precise tracking of this carbon through the intricate rearrangements of the PPP, providing a clearer picture of metabolic flux.
Caption: Metabolic fate of D-[2-¹³C]Xylose entering the Pentose Phosphate Pathway.
Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][10] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[2] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.
By measuring the distribution of ¹³C within these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the activity of the metabolic pathways involved.[2][10] The pattern of ¹³C incorporation, known as the Mass Isotopomer Distribution (MID), is highly sensitive to the relative fluxes through different pathways.[10] Computational models are then used to estimate the set of metabolic fluxes that best explains the experimentally measured MIDs.[11]
Experimental and Analytical Workflow
The overall process for a D-[2-¹³C]xylose labeling experiment can be broken down into several key stages, from initial cell culture to final data interpretation. A robust and standardized workflow is critical for obtaining high-quality, reproducible data.
Caption: High-level workflow for ¹³C-metabolic flux analysis using D-[2-¹³C]Xylose.
Detailed Protocols
Protocol 1: Cell Culture and Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Labeling medium: Glucose-free DMEM supplemented with dialyzed FBS, antibiotics, unlabeled xylose, and D-[2-¹³C]xylose.
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80-90% confluency on the day of the experiment. Grow under standard conditions (37°C, 5% CO₂).
-
Media Preparation: Prepare the labeling medium. A common starting concentration is to replace the standard glucose (e.g., 10 mM) with an equivalent concentration of xylose. For example, use a 50:50 mixture of unlabeled D-xylose and D-[2-¹³C]xylose.
-
Expert Tip: Using dialyzed FBS is crucial to minimize the concentration of unlabeled glucose and other small molecules that could compete with the tracer.
-
-
Adaptation (Optional but Recommended): To adapt cells to xylose as a primary carbon source, pre-culture them for 24 hours in media containing only unlabeled xylose before switching to the labeling medium.
-
Labeling Initiation: When cells reach the target confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.
-
Incubation: Return the cells to the incubator. The incubation time required to reach isotopic steady-state varies by pathway. For central carbon metabolism, this is typically achieved within 6-24 hours. A time-course experiment is recommended to determine the optimal duration.[12]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolism is the most critical step for accurately capturing the intracellular metabolic state.[13][14]
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated at 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching: At the end of the labeling period, remove the culture plate from the incubator. Immediately aspirate the labeling medium.
-
Place the plate on a bed of dry ice and add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step instantly quenches metabolic activity.[12][15]
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells in the cold methanol. Pipette the resulting cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.[16]
-
Centrifugation: Centrifuge the tube at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[12][16]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble intracellular metabolites, to a new clean tube. Be careful not to disturb the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Storage: The dried metabolite pellet can be stored at -80°C for several weeks until LC-MS analysis.[12]
Protocol 3: LC-MS/MS Analysis
This protocol outlines a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters must be optimized for the instrument in use. High-resolution mass spectrometry is required to resolve the mass difference between ¹²C and ¹³C isotopologues.[17][18]
Materials:
-
LC-MS grade water, acetonitrile, and formic acid
-
A suitable chromatography column (e.g., reverse-phase C18 or HILIC)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent (e.g., 50-100 µL of 50% methanol) immediately before analysis. Vortex and centrifuge to pellet any insoluble material.
-
Chromatography: Inject the sample onto the LC system. The choice of column depends on the polarity of the target metabolites.
-
Mass Spectrometry:
-
Ionization Mode: Use negative ion mode for analyzing phosphorylated intermediates and organic acids, as they readily form [M-H]⁻ ions.
-
Scan Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z) to detect all possible isotopologues.
-
Resolution: Set the instrument to a high resolution (>30,000) to accurately distinguish between isotopologues that differ by ~1.003355 Da (the mass difference between ¹³C and ¹²C).[17]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the extent of ¹³C incorporation into downstream metabolites.
1. Identifying Labeled Peaks: The first step is to extract ion chromatograms for the expected masses of unlabeled and labeled metabolites. The mass of a metabolite will increase by approximately 1.003355 Da for each ¹³C atom incorporated.[17]
2. Mass Isotopomer Distribution (MID): The MID represents the fractional abundance of all isotopologues of a given metabolite. It is often denoted as M+0, M+1, M+2, etc., where M+0 is the monoisotopic, unlabeled form, and M+n is the form with 'n' ¹³C atoms.[21]
3. Correction for Natural Abundance: It is critical to correct the raw MID data for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.[18] This can be done using specialized software or algorithms that subtract the contribution of naturally occurring isotopes, leaving only the enrichment from the D-[2-¹³C]xylose tracer.
4. Calculating Fractional Enrichment: The fractional enrichment (FE) represents the percentage of a metabolite pool that is labeled. It can be calculated from the corrected MIDs:
FE (%) = (Σ (i * M+i)) / (N * Σ (M+i)) * 100
Where 'i' is the number of labeled carbons, 'M+i' is the abundance of that isotopologue, and 'N' is the total number of carbon atoms in the metabolite.
Data Presentation: Expected Isotopologues
The table below shows the expected monoisotopic mass (M+0) and the mass of the first labeled isotopologue (M+1) for key metabolites downstream of D-[2-¹³C]xylose.
| Metabolite | Formula | Pathway | Monoisotopic Mass (M+0) [M-H]⁻ | Expected Labeled Mass (M+1) [M-H]⁻ |
| Xylulose-5-Phosphate | C₅H₁₁O₈P | PPP | 229.0113 | 230.0147 |
| Ribose-5-Phosphate | C₅H₁₁O₈P | PPP | 229.0113 | 230.0147 |
| Sedoheptulose-7-Phosphate | C₇H₁₅O₁₀P | PPP | 289.0324 | 290.0358 |
| Fructose-6-Phosphate | C₆H₁₃O₉P | Glycolysis/PPP | 259.0219 | 260.0252 |
| Glyceraldehyde-3-Phosphate | C₃H₇O₆P | Glycolysis/PPP | 169.9926 | 170.9959 |
| 3-Phosphoglycerate | C₃H₇O₇P | Glycolysis | 184.9827 | 185.9861 |
Note: The specific labeled isotopologues observed (e.g., M+1, M+2) will depend on the metabolic rearrangements within the PPP.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No ¹³C Incorporation | - Insufficient labeling time.- Low tracer concentration.- Cells are not metabolically active or are using an alternative carbon source (e.g., from non-dialyzed serum). | - Perform a time-course experiment to find the optimal labeling duration.- Ensure the labeling medium completely replaces unlabeled carbon sources.- Always use dialyzed FBS.[12] |
| High Variability Between Replicates | - Inconsistent cell numbers.- Inconsistent quenching/extraction timing.- Metabolite degradation during sample preparation. | - Normalize metabolite levels to cell count or protein content.- Standardize the time from incubator to quenching solvent.- Keep samples on ice or dry ice at all times post-quenching.[14] |
| Poor Peak Shape or Signal in LC-MS | - Inefficient extraction.- Sample overload or matrix effects.- Improper reconstitution solvent. | - Ensure complete cell lysis during extraction.- Dilute the sample or use internal standards to correct for matrix effects.- Ensure the reconstitution solvent is compatible with the mobile phase. |
References
-
Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]
-
Chomvong, K., Bauer, S., Benjamin, D. I., Li, X., Nomura, D. K., & Cate, J. H. D. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE, 11(6), e0158111. [Link]
- Tee, T. W., & Antoniewicz, M. R. (2018). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 54, 102-109.
- Pitkänen, J. P., Aristidou, A., Salusjärvi, L., Ruohonen, L., & Penttilä, M. (2003). Increased expression of the oxidative pentose phosphate pathway and gluconeogenesis in anaerobically growing xylose-utilizing Saccharomyces cerevisiae. Metabolic Engineering, 5(1), 15-31.
- Bennett, B. D., Kimball, E. H., Gao, M., Osterhout, R., Van Dien, S. J., & Rabinowitz, J. D. (2009). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.
- Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11.
-
Chomvong, K., Bauer, S., Benjamin, D. I., Li, X., Nomura, D. K., & Cate, J. H. D. (2016). Bypassing the Pentose Phosphate Pathway: Towards Modular Utilization of Xylose. PLOS ONE, 11(6), e0158111. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Xylulose 5-phosphate – Knowledge and References. Retrieved from [Link]
- Long, C. P., & Antoniewicz, M. R. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 42, 12-19.
- Korte, A. R., Yandeau-Nelson, M. D., Nikolau, B. J., & Lee, Y. J. (2015). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Frontiers in Plant Science, 6, 1033.
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics. Retrieved from [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
- Lee, Y. J., & Nikolau, B. J. (2018). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. bioRxiv.
- Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524.
-
BOKU. (n.d.). Stable Isotope Labeling-Assisted Experiments. Retrieved from [Link]
-
Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
- Arrivault, S., Guenther, M., Ivana, M., & Stitt, M. (2015). Gas Chromatography–Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. In Plant Metabolomics (pp. 149-164). Humana Press.
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ResearchGate. (n.d.). UDP-xylose metabolism in mammalian cells. Retrieved from [Link]
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Frontiers. (2025, January 7). Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials. Retrieved from [Link]
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ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]
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LC-MS/MS methods for detecting D-[2-13C]xylose derivatives
An Application Note and Protocol for the Sensitive and Robust Quantification of D-[2-¹³C]xylose and Its Metabolites Using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-xylose, a pentose sugar integral to biomass and a key component in various biological processes, can be traced using isotopically labeled variants to understand its metabolic fate. This guide provides a detailed protocol for the robust and sensitive detection of D-[2-¹³C]xylose and its key downstream derivatives, such as xylulose-5-phosphate, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We offer field-proven insights into sample preparation from diverse biological matrices, development of a highly selective LC-MS/MS method, and principles of data analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to perform metabolic flux analysis and investigate the central carbon metabolism of xylose.
Introduction: The Rationale for Tracing D-[2-¹³C]xylose
D-xylose is the second most abundant carbohydrate in nature and its metabolism is of significant interest in fields ranging from biofuel production to clinical diagnostics and understanding the metabolic adaptations of pathogenic microbes.[1] To move beyond static measurements of metabolite concentrations, stable isotope tracers like D-[2-¹³C]xylose are employed. By introducing a "heavy" carbon atom at a specific position, researchers can track the journey of this carbon through various metabolic pathways, providing a dynamic view of cellular activity.[2][3]
The ¹³C label from D-[2-¹³C]xylose will be incorporated into downstream metabolites, and the pattern of this incorporation reveals the activity of specific enzymatic reactions. For instance, tracking the ¹³C label into intermediates of the Pentose Phosphate Pathway (PPP) can quantify the flux through this critical route for biosynthesis and redox balance.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its exceptional sensitivity and selectivity.[6][7] It allows for the separation of structurally similar sugar isomers and the specific detection of the isotopically labeled analytes from their unlabeled counterparts within complex biological matrices.[8][9]
Principle of the LC-MS/MS Method
This method relies on two core analytical principles: chromatographic separation and mass-based detection.
-
Liquid Chromatography (LC): Sugars and their phosphorylated derivatives are highly polar and often exist as multiple isomers, making them challenging to separate.[10] We employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a high-organic-content mobile phase.[8][9] This setup promotes the retention and separation of polar analytes like D-xylose and its metabolites, which would otherwise elute too quickly on traditional reversed-phase columns.
-
Tandem Mass Spectrometry (MS/MS): Following separation, the analytes are ionized, typically using electrospray ionization (ESI). For sugar phosphates, negative ion mode is often preferred due to the acidic nature of the phosphate group.[11] The mass spectrometer then performs two stages of mass analysis:
-
Q1 (Precursor Ion Selection): The first quadrupole isolates the specific mass-to-charge ratio (m/z) of the target analyte (e.g., the deprotonated molecule [M-H]⁻ of D-[2-¹³C]xylose).
-
q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas.
-
Q3 (Product Ion Scan): The second quadrupole scans for specific fragment ions, creating a unique "fingerprint" for the analyte. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.[12]
-
Comprehensive Experimental Workflow
The end-to-end process involves careful sample handling, precise analytical measurement, and rigorous data processing. The general workflow is outlined below.
Caption: High-level workflow for D-[2-¹³C]xylose metabolic tracing.
Detailed Protocols
Part 1: Sample Preparation
Proper sample preparation is critical to prevent metabolic activity post-collection and to ensure efficient extraction of target analytes.[13][14] The protocol should be adapted based on the sample matrix.
Protocol 1: Microbial Cultures (e.g., Bacteria, Yeast)
This protocol is adapted from methodologies used in microbial metabolomics.[4]
-
Culture Growth: Grow microbial cells in a defined medium containing D-[2-¹³C]xylose as the tracer.
-
Quenching Metabolism: Rapidly quench metabolic activity to preserve the in-vivo state of metabolites.
-
For a 5 mL culture, add the cell suspension to 10 mL of a pre-chilled (-20°C) 60% methanol solution.
-
Vortex immediately for 30 seconds. This sudden drop in temperature and exposure to solvent halts enzymatic reactions.
-
-
Cell Lysis & Extraction:
-
Final Processing:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[15]
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90% acetonitrile/water) for analysis.[16]
-
Protocol 2: Plasma/Serum Samples
This protocol focuses on deproteinization and extraction from a complex biological fluid.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add an internal standard, such as uniformly labeled ¹³C₅-D-Xylose, to the sample to correct for matrix effects and variations in sample processing.[16][17]
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (ACN). Acetonitrile is an effective protein precipitant.[16]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to maximize protein precipitation.
-
-
Final Processing:
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry and reconstitute as described in Protocol 1, Step 4.
-
Part 2: LC-MS/MS Method
The following parameters provide a robust starting point for method development. Optimization may be required depending on the specific LC-MS/MS system used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and narrow peaks, crucial for isomer separation.[9] |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column | Excellent for retaining and separating highly polar sugar phosphates.[18] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 9.0 | The basic pH helps to deprotonate sugar phosphates, improving peak shape and retention in HILIC mode.[9] |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0 | High organic content drives HILIC retention. |
| Gradient | 95% B -> 50% B over 10 min | A gradual decrease in organic content elutes analytes based on their polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[8] |
| Injection Vol. | 3 µL | A small volume is sufficient for sensitive detection and prevents column overload.[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for targeted quantification due to its sensitivity and specificity in MRM mode.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is suitable for polar, non-volatile compounds. Negative mode is optimal for detecting deprotonated sugar phosphates.[11] |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
Table 3: Example MRM Transitions for D-[2-¹³C]xylose and a Key Metabolite
Note: These are theoretical m/z values for the [M-H]⁻ adduct. The exact m/z and optimal collision energies must be determined empirically by infusing pure standards.
| Compound | Label Position | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| D-Xylose | Unlabeled | 149.045 | 89.024 | Neutral loss of C₂H₄O₂ (60 Da) |
| D-Xylose | 2-¹³C | 150.048 | 90.027 | The fragment retains the ¹³C label. |
| Xylulose-5-Phosphate | Unlabeled | 229.009 | 96.960 | Corresponds to the phosphate group [PO₃]⁻. |
| Xylulose-5-Phosphate | from 2-¹³C-Xylose | 230.012 | 96.960 | The ¹³C is in the carbon backbone, not the phosphate fragment. |
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards of unlabeled D-xylose (and other relevant metabolites) of known concentrations in a matrix similar to the samples. Spike each standard with a constant concentration of the internal standard (e.g., ¹³C₅-D-Xylose). Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Integrate the peak areas for the endogenous unlabeled analyte (M+0) and the labeled analyte (e.g., M+1 for D-[2-¹³C]xylose) in the biological samples. Use the calibration curve to determine the concentration of the unlabeled analyte. The concentration of the labeled analyte can be determined relative to the internal standard.
-
Metabolic Flux Interpretation: The relative abundance of the ¹³C-labeled isotopologues provides direct insight into pathway activity. For example, the appearance of an M+1 peak for xylulose-5-phosphate confirms the metabolic conversion of D-[2-¹³C]xylose through the initial steps of the pentose phosphate pathway.
Caption: Entry of the ¹³C label from D-[2-¹³C]xylose into the Pentose Phosphate Pathway.
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for tracing the metabolism of D-[2-¹³C]xylose. By combining optimized sample preparation, selective HILIC chromatography, and sensitive MRM-based detection, this protocol enables researchers to accurately quantify D-[2-¹³C]xylose and its derivatives in complex biological samples. The resulting data is invaluable for metabolic flux analysis, providing a deeper understanding of central carbon metabolism in a wide range of biological systems.
References
-
Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(14), 4948–4960. [Link]
-
Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. PubMed. [Link]
-
Stowe, E. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
-
Tserng, K. Y., & Kalhan, S. C. (1996). Serum xylose analysis by gas chromatography/mass spectrometry. PubMed. [Link]
-
Lunn, S. E., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. ResearchGate. [Link]
-
Au, J., et al. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. PLoS ONE, 10(4), e0124137. [Link]
-
Li, X., et al. (2018). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods, 10(33), 4069-4077. [Link]
-
Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. Retrieved from University of New Brunswick. [Link]
-
Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. [Link]
-
Batoon, K. (2015). How can I analyse xylose containing 2-7 units using GCMS? ResearchGate. [Link]
-
Manushree, B., & Shyam, K. M. (2018). Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. Metabolites, 8(4), 66. [Link]
-
Liu, S., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of Bacteriology, 194(19), 5413–5422. [Link]
-
Shimadzu Corporation. (n.d.). High Sensitive Method for Sugars with Single Quadrupole Mass Spectrometer. [Link]
-
Megazyme. (n.d.). D-XYLOSE (Assay Procedure K-XYLOSE). Retrieved from Megazyme. [Link]
-
Wamelink, M. M., et al. (2019). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. [Link]
-
Ahmed, A. A., & El-Shazly, M. (2021). Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. [Link]
-
Patterson, K., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus). Journal of Chromatography B, 1194, 123179. [Link]
-
Boston University Stable Isotope Laboratory. (2020). Suggestions for Field Sampling. Retrieved from Boston University. [Link]
-
University of New Mexico. (n.d.). Sample Preparation. Retrieved from Center for Stable Isotopes. [Link]
-
Mucha, E., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3568–3576. [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from UNT Research. [Link]
-
Clendinen, C. S., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 631. [Link]
-
Antonelli, A., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. [Link]
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Application Note: High-Resolution Metabolic Flux Ratio Analysis Using D-[2-13C]Xylose
This Application Note is designed for researchers in metabolic engineering and systems biology. It focuses on the specific application of D-[2-13C]xylose —a high-resolution tracer for the non-oxidative pentose phosphate pathway (PPP)—and the calculation of metabolic flux ratios (METAFoR) using GC-MS data.
Introduction & Scientific Rationale
Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular enzymatic rates. While [1-13C]glucose is the workhorse for central carbon metabolism, it often lacks the resolution required to resolve the complex scrambling reactions of the non-oxidative Pentose Phosphate Pathway (PPP) .
Why D-[2-13C]Xylose? In lignocellulosic bioprocessing (e.g., engineered S. cerevisiae or E. coli), xylose is a primary carbon source. D-[2-13C]xylose is a "surgical" tracer because:
-
Direct PPP Entry: Unlike glucose, xylose enters metabolism directly as Xylulose-5-Phosphate (X5P), bypassing the oxidative PPP (G6PDH/6PGDH).
-
Scrambling Resolution: The C2 label of xylose is uniquely positioned to track the reversibility of Transketolase (TK) and Transaldolase (TA) reactions.
-
Gluconeogenic Tracking: It allows precise determination of the "back-flux" from pentoses to hexoses (Fructose-6-P) via the non-oxidative branch.
This protocol details the experimental workflow and the probabilistic mathematics required to calculate Metabolic Flux Ratios —local convergence estimates that do not require full-scale computational modeling.
Theoretical Basis: Atom Mapping & Label Propagation
To interpret the data, one must understand the fate of the C2 atom.
-
Input: D-[2-13C]Xylose
D-[2-13C]Xylulose D-[2-13C]Xylulose-5P (X5P). -
Reaction 1 (Transketolase): X5P (C2) + R5P
S7P (C2) + G3P.-
Note: The C1-C2 fragment of X5P is transferred.
-
-
Reaction 2 (Transaldolase): S7P (C2) + G3P
F6P (C2) + E4P.-
Note: The C1-C3 fragment of S7P (containing the label) is transferred to F6P.
-
-
Reaction 3 (Transketolase): X5P (C2) + E4P
F6P (C2) + G3P.
Result: The C2 label of xylose predominantly ends up at the C2 position of Fructose-6-Phosphate and subsequently the C2 position of Trioses (DHAP/G3P) after glycolysis splits the hexose.
Visualization: The C2-Labeling Pathway
The following diagram illustrates the carbon transition of the C2 label (marked in red) through the non-oxidative PPP.
Figure 1: Atom mapping of D-[2-13C]xylose. The C2 label (Red) propagates through the non-oxidative PPP to Hexoses and Trioses.
Experimental Protocol
This protocol utilizes GC-MS analysis of proteinogenic amino acids . Amino acids are stable, abundant, and their carbon backbones reflect the isotopic labeling of their metabolic precursors (e.g., Alanine
Phase A: Cultivation & Labeling
Objective: Achieve metabolic and isotopic steady state.[1]
-
Medium Preparation: Use M9 minimal medium (or yeast nitrogen base) devoid of amino acids.
-
Substrate: 100% D-[2-13C]xylose (purity >99%).
-
Concentration: 2–10 g/L (ensure carbon limitation to prevent overflow metabolism).
-
-
Inoculation: Inoculate from a pre-culture grown on the same labeled medium (passage 1) into the main experimental culture (passage 2).
-
Reasoning: This eliminates unlabeled biomass ("washout" effect), ensuring >99% of cellular carbon is derived from the tracer.
-
-
Harvesting: Harvest cells in mid-exponential phase (OD
0.5–1.0).-
Volume: 2–5 mL of culture is sufficient.
-
Phase B: Quenching & Hydrolysis
Objective: Stop metabolism instantly and release amino acids from proteins.
-
Pelleting: Centrifuge at 10,000
g for 1 min. Discard supernatant. -
Washing: Wash pellet once with 0.9% NaCl to remove extracellular labeled sugar.
-
Hydrolysis: Resuspend pellet in 1 mL 6 M HCl .
-
Incubate at 105°C for 12–24 hours in a sealed glass vial.
-
Note: This degrades Tryptophan and Cysteine; Glutamine/Asparagine convert to Glutamate/Aspartate.
-
-
Drying: Evaporate HCl under a stream of nitrogen or in a vacuum concentrator (SpeedVac) at 60°C until completely dry.
Phase C: Derivatization (TBDMS Method)
Objective: Make amino acids volatile for GC-MS.
-
Solubilization: Add 50
L anhydrous Dimethylformamide (DMF). Sonicate to dissolve. -
Derivatization: Add 50
L MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. -
Incubation: Heat at 85°C for 60 minutes .
-
Analysis: Transfer to GC vials with glass inserts. Inject 1
L into GC-MS.
Phase D: GC-MS Acquisition
-
Column: DB-5MS or equivalent (30m
0.25mm ID). -
Mode: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM).
-
Target Fragments: Measure the
fragment (loss of tert-butyl group). This fragment contains the entire amino acid carbon skeleton.
| Amino Acid | Precursor | Fragment (m/z) unlabelled | Carbon Skeleton |
| Alanine | Pyruvate | 260 | C1-C2-C3 |
| Glycine | Serine/THF | 246 | C1-C2 |
| Serine | 3-PG | 390 | C1-C2-C3 |
| Phenylalanine | PEP + E4P | 336 | C1-C9 |
| Histidine | Ribose-5P | 440 | C1-C6 |
Data Analysis: Calculating Flux Ratios
Unlike global fitting, Flux Ratio Analysis (METAFoR) uses algebraic equations to solve for local nodes.
Step 1: Correction for Natural Abundance
Raw MS data must be corrected for the natural presence of
-
Tool: Use open-source software like IsoCor or iMS2Flux .
-
Output: Mass Isotopomer Distribution (MID), denoted as
where .
Step 2: The Flux Ratio Equations
For D-[2-13C]xylose, we focus on the convergence at the Triose Phosphate pool (G3P) .
Logic:
-
Xylose enters as X5P (C2 labeled).
-
Through the PPP, this label ends up at C2 of F6P.
-
F6P splits into DHAP (C2 labeled) and G3P (unlabeled initially, but labeled via TPI equilibration).
-
Therefore, Pyruvate (Alanine) will show a specific enrichment at the M+1 position.
Equation A: Fraction of PEP derived from PPP vs. Glycolysis
In a mixed feed (Glucose + Xylose), or to determine recycling: If Glycolysis is active (from unlabeled glucose), PEP is unlabeled. If PPP is active (from [2-13C]xylose), PEP is labeled.
Where
Equation B: Reversibility of Transaldolase
We examine the labeling of Phenylalanine (derived from PEP + Erythrose-4P). Erythrose-4P (E4P) is a direct product of the PPP.
-
If E4P comes from TA reaction (
), its labeling pattern differs from E4P derived from TK reaction.
Simplified Calculation for Xylose Efficiency (The "Split"):
Calculate the fraction of Pyruvate molecules containing the label.
-
Histidine represents the pentose pool (R5P).
-
Alanine represents the triose pool.
-
If this ratio is 1.0, carbon flows linearly Xyl
PPP Glycolysis. -
If this ratio is < 1.0, there is dilution from unlabeled sources (unlikely in pure culture) or significant exchange with storage carbohydrates.
Step 3: Workflow Diagram
Figure 2: Workflow for 13C-MFA sample processing and data analysis.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| Low Enrichment | "Washout" from inoculum | Pass cells twice in labeled medium before harvesting. |
| High M+0 in Alanine | Contamination or Storage Carbohydrates | Check for glycogen degradation (if yeast). Ensure pure xylose feed. |
| No M+1 in Histidine | Oxidative PPP active? | Histidine comes from R5P. If R5P is unlabeled, it implies synthesis via oxidative PPP from unlabeled G6P (impossible in pure xylose) or extremely high reversibility exchanging with unlabeled pools. |
Validation Check:
Sum the mass distribution vectors.
References
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[1][2] Nature Protocols, 4(6), 878–892.[2] [Link][2]
-
Nanchen, A., Fuhrer, T., & Sauer, U. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data.[3] Methods in Molecular Biology, 358, 177–197.[3] [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. [Link]
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering, 112(3), 470-483. [Link]
Sources
Troubleshooting & Optimization
addressing kinetic isotope effects in D-[2-13C]xylose flux analysis
Technical Support Center: Precision Flux Analysis with D-[2-13C]Xylose
Topic: Addressing Kinetic Isotope Effects (KIE) in D-[2-13C]Xylose Flux Analysis Audience: Metabolic Engineers, Systems Biologists, and Mass Spectrometry Specialists.
Introduction: The "Hidden" Variable in Xylose MFA
Welcome to the Technical Support Center. You are likely here because your metabolic flux analysis (MFA) model for a xylose-utilizing organism (e.g., S. cerevisiae, E. coli, or Clostridium) is failing to converge, or yielding statistically impossible flux ranges.
The Core Issue: D-[2-13C]xylose is a powerful tracer for distinguishing Pentose Phosphate Pathway (PPP) activity from glycolysis. However, the C2 position is the reaction center for Xylose Isomerase (XI) . The substitution of
Standard MFA software (INCA, 13C-Flux2, OpenFLUX) typically assumes KIE = 1.0 (no effect). When this assumption fails, your flux map becomes distorted. This guide provides the diagnostics and protocols to correct it.
Module 1: Diagnosis & Detection
"How do I know if KIE is the culprit?"
KIE issues often masquerade as "inconsistent data" or "metabolic channeling." Use this diagnostic workflow to confirm if KIE is affecting your D-[2-13C]xylose experiment.
Symptom Checklist
| Symptom | Description | Probability of KIE |
| High SSR | Sum of Squared Residuals remains high despite topologically correct models. | High |
| Pathway Conflict | Glycolytic fragments (e.g., Pyruvate) suggest different fluxes than PPP fragments (e.g., S7P). | Very High |
| Enrichment Dilution | Intracellular enrichment of early metabolites (Xylulose-5P) is consistently lower than the substrate input, even after accounting for natural abundance. | Critical Indicator |
Diagnostic Visualization: The KIE Bottleneck
The following diagram illustrates where the KIE occurs and how it propagates errors downstream.
Caption: Figure 1. The propagation of Kinetic Isotope Effects (KIE) at the Xylose Isomerase step. The rate retardation of 13C-labeled substrate causes downstream isotopic dilution.
Module 2: The Mechanism (Scientific Grounding)
"Why does C2 labeling cause a bottleneck?"
To correct the error, you must understand the physical chemistry of the enzyme Xylose Isomerase (XI) .
-
The Reaction: XI catalyzes the reversible isomerization of D-xylose (aldose) to D-xylulose (ketose).
-
The Mechanism: This proceeds via a hydride shift from C2 to C1.[1]
-
The Isotope Effect:
-
Primary vs. Secondary: While H/D substitution causes a massive Primary KIE (rate drops by ~300-400%),
C substitution at the reaction center (C2) causes a Secondary or small Primary KIE. -
Magnitude: The
C acts as a heavier anchor, altering the vibrational energy of the transition state. Literature values for similar aldose-ketose isomerases suggest a KIE ( ) range of 1.015 to 1.030 . -
Consequence: If
, the C-xylose reacts 2% faster than [2-13C]xylose. Over time, the unreacted substrate pool becomes artificially enriched in C, while the product pool (entering metabolism) is depleted.
-
Data Table: Expected KIE Magnitudes
| Isotope Substitution | Reaction Type | Expected KIE ( | Impact on Flux Map |
| D-[1-13C]Xylose | Isomerization | ~1.000 - 1.005 | Negligible |
| D-[2-13C]Xylose | Isomerization (Hydride Shift) | 1.015 - 1.030 | Significant (Bias) |
| Deuterated Xylose | Isomerization | 3.0 - 4.0 | Catastrophic (Do not use for flux magnitude) |
Module 3: Troubleshooting & Correction Protocols
If you have confirmed a KIE issue, apply one of the following correction methods.
Method A: The "Effective Enrichment" Correction (Recommended)
Best for users of standard software (INCA, Metran) that does not support explicit KIE parameters.
Theory: Instead of modeling the reaction rate difference, we adjust the input substrate labeling to match what actually enters the pathway.
Protocol:
-
Isolate Product Fragment: Identify a Mass Distribution Vector (MDV) for a metabolite immediately downstream of the bottleneck (e.g., Xylulose-5P or early glycolytic intermediates like 3-PG).
-
Calculate Maximum Enrichment: In a 100% labeled experiment, if the measured enrichment of the downstream metabolite is 98% (after natural abundance correction), your "Effective Enrichment" is 0.98.
-
Adjust Model Input:
-
Open your MFA software.
-
Change the substrate definition from 100% [2-13C]xylose to 98% [2-13C]xylose + 2% [Unlabeled]xylose.
-
-
Re-run Simulation: Check if SSR decreases.
Method B: The Competitive Validation Experiment
Best for validating the exact KIE magnitude.
Protocol:
-
Setup: Prepare a culture with a 50:50 mix of [Unlabeled]xylose and [2-13C]xylose.
-
Sampling: Sample the supernatant (extracellular xylose) at
and at late exponential phase (when ~80% xylose is consumed). -
Analysis: Measure the ratio of
C/ C in the residual xylose using LC-MS or GC-MS. -
Calculation: Use the fractionation equation:
Where:- = fractional conversion (how much xylose was consumed).
-
= isotope ratio (
C/ C) at time . - = initial isotope ratio.
-
Implementation: If KIE > 1.01, apply Method A correction.
Decision Tree: Troubleshooting Workflow
Caption: Figure 2. Step-by-step decision tree for diagnosing and correcting KIE-induced errors in MFA.
Frequently Asked Questions (FAQ)
Q1: Does this KIE affect [1-13C]xylose experiments? A: Generally, no. The C1 position is involved in ring opening/closing, but the rate-limiting hydride shift occurs primarily at C2. The KIE for [1-13C] is typically negligible (< 0.5%) compared to [2-13C].
Q2: Can I just ignore the KIE if it's small (e.g., 1.01)? A: In high-precision MFA, a 1% bias in the input labeling can propagate to a >10% error in calculated split ratios (e.g., Glycolysis vs. PPP), because these fluxes are determined by the difference in isotopomers. If your SSR is acceptable, you may ignore it; if SSR is high, you must correct it.
Q3: Does this apply to Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) pathways (e.g., in Fungi)? A: Yes, but the mechanism is different. XR/XDH involves redox steps. Dehydrogenases often exhibit significant KIEs. If your organism uses XR/XDH instead of XI, the KIE may be even more pronounced due to the hydride transfer from NADPH/NADH.
References
-
Wasylenko, T. M., & Stephanopoulos, G. (2013).[2] Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination.[2][3][4] Biotechnology Journal, 8(9), 1080–1089. [Link]
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. [Link]
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. [Link]
-
Lee, S. J., et al. (2017). Metal Dependence of the Xylose Isomerase from Piromyces sp. E2 Explored by Activity Profiling and Protein Crystallography. Biochemistry, 56(45), 5991–6005. (Provides structural context for the hydride shift mechanism). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination (Journal Article) | OSTI.GOV [osti.gov]
- 3. Kinetic isotope effects significantly influence intracellular metabolite (13) C labeling patterns and flux determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
improving sensitivity of mass spec detection for D-[2-13C]xylose
Answering the call of modern metabolomics and drug development, this Technical Support Center provides a specialized resource for researchers utilizing D-[2-13C]xylose in mass spectrometry-based analyses. As a Senior Application Scientist, my goal is to translate complex analytical challenges into actionable, field-proven solutions. Low sensitivity in mass spectrometry is a frequent yet solvable issue, often stemming from the inherent chemical properties of sugars and suboptimal analytical parameters.
This guide is structured to address problems systematically, from initial sample handling to final data acquisition. We will explore the causal relationships behind experimental choices, ensuring that every step is a self-validating component of a robust analytical workflow.
Technical Support Center: D-[2-13C]xylose Mass Spectrometry
Section 1: Foundational Issues & General Troubleshooting
This section addresses the most common and overarching questions regarding the analysis of D-[2-13C]xylose.
Question: We are seeing very low or no signal for D-[2-13C]xylose. Where should we start troubleshooting?
Answer: Low signal intensity for a polar, hydrophilic molecule like xylose is a common challenge. The issue typically originates in one of three areas: sample preparation (including ionization efficiency), chromatographic separation, or mass spectrometer settings.
Sugars inherently exhibit poor ionization efficiency due to their high polarity and lack of easily protonated or deprotonated sites.[1][2] Therefore, the most significant improvements in sensitivity are often achieved through chemical derivatization before analysis.[2][3]
Below is a logical workflow for systematically troubleshooting this issue.
Caption: General troubleshooting workflow for low MS signal.
Section 2: Sample Preparation & Derivatization FAQs
Effective sample preparation is the most critical factor for enhancing the sensitivity of xylose detection.
Question: Why is derivatization necessary for analyzing xylose with Mass Spectrometry?
Answer: Derivatization is crucial for two primary reasons:
-
To Increase Volatility for Gas Chromatography (GC-MS): Native sugars are non-volatile and cannot be analyzed by GC. Derivatization methods like silylation or acetylation replace the polar hydroxyl (-OH) groups with nonpolar, volatile groups, making them suitable for GC separation.[4]
-
To Improve Ionization Efficiency for Liquid Chromatography (LC-MS): Sugars are highly polar and do not ionize well in common sources like Electrospray Ionization (ESI).[2] Derivatization improves chromatographic retention on reversed-phase columns and significantly enhances the molecule's ability to form stable ions in the mass spectrometer's source, boosting signal intensity by orders of magnitude.[1][5]
Question: What are the best derivatization methods for D-[2-13C]xylose?
Answer: The choice of derivatization agent depends on your analytical platform (GC-MS vs. LC-MS) and specific experimental needs. The most common and effective methods are summarized below.
| Derivatization Method | Target Platform | Principle | Pros | Cons |
| Silylation (e.g., with MTBSTFA) | GC-MS | Replaces active hydrogens on hydroxyl groups with a silyl group (e.g., TBDMS).[6] | Excellent for creating volatile derivatives for GC-MS analysis.[7] | Moisture-sensitive; can produce multiple derivative products, leading to multiple chromatographic peaks for a single analyte.[4] |
| Permethylation | LC-MS, MALDI-MS | Replaces all active hydrogens with methyl groups. | Greatly enhances ionization efficiency and stabilizes labile structures.[1][2] | Can be a more complex procedure; reagents can be hazardous. |
| PMP Labeling (1-phenyl-3-methyl-5-pyrazolone) | LC-MS/MS | Adds a PMP tag to the reducing end of the sugar. | Dramatically improves reversed-phase chromatographic retention and ionization efficiency; widely used for monosaccharide analysis.[5][8] | Derivatization reaction requires specific pH and temperature control. |
Question: Can you provide a protocol for PMP derivatization for LC-MS analysis?
Answer: Certainly. This protocol is adapted from established methods for monosaccharide analysis.[5][8]
Experimental Protocol: PMP Derivatization of D-[2-13C]xylose
Reagents & Materials:
-
D-[2-13C]xylose standard or dried sample extract
-
0.2 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol
-
28% Ammonium hydroxide (NH₄OH)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Dichloromethane or Chloroform
-
Vortex mixer
-
Heating block or water bath (70°C)
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure your D-[2-13C]xylose sample is dry. If in solution, evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization Reaction:
-
To the dried sample, add 20 µL of 0.2 M PMP in methanol and 20 µL of 28% NH₄OH.
-
Vortex vigorously for 1 minute to ensure complete mixing.
-
Incubate the mixture at 70°C for 30-60 minutes.[9]
-
-
Neutralization & Extraction:
-
After incubation, cool the sample to room temperature.
-
Neutralize the reaction by adding 20 µL of 0.5 M HCl.
-
Add 200 µL of water and 200 µL of dichloromethane. Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Cleanup (Liquid-Liquid Extraction):
-
The PMP-derivatized xylose is polar and will remain in the upper aqueous layer. The excess, unreacted PMP is nonpolar and will partition into the lower organic layer.
-
Carefully remove and discard the lower organic layer.
-
Repeat the extraction (step 3) two more times to ensure complete removal of excess PMP reagent, which can cause ion suppression.[5]
-
-
Final Preparation:
-
Take the final aqueous layer and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Section 3: Chromatography & Mass Spectrometry FAQs
Optimizing your instrument parameters is the final step to maximizing sensitivity.
Question: What type of LC column and mobile phases should be used for D-[2-13C]xylose analysis?
Answer: The choice depends on whether you have derivatized the sample.
-
Underivatized Xylose: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.[10] A typical mobile phase would be a gradient of acetonitrile and water with a small amount of buffer like ammonium formate.
-
PMP-Derivatized Xylose: The PMP tag makes the molecule significantly more hydrophobic, allowing for excellent separation on a standard C18 reversed-phase column.[5][8] A typical mobile phase system is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Question: What are the optimal mass spectrometer settings for detecting D-[2-13C]xylose?
Answer: Optimal settings will be instrument-specific, but here are authoritative starting points for a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[11]
Caption: Typical LC-MS/MS (MRM) workflow diagram.
Recommended MS Parameters (Example for PMP-derivatized D-[2-13C]xylose):
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Ionization Mode | Positive Electrospray (ESI+) | PMP derivatives ionize efficiently as protonated molecules [M+H]⁺. |
| Precursor Ion (Q1) | m/z of [D-[2-13C]xylose+PMP+H]⁺ | This value must be determined empirically. It will be 1 Da higher than the unlabeled xylose-PMP derivative. Infuse a standard to confirm the exact mass. |
| Product Ions (Q3) | At least two specific fragment ions | Infuse the precursor ion into the collision cell (Q2) and ramp the collision energy to identify stable, high-intensity product ions for MRM. This provides high specificity. |
| Collision Energy (CE) | Instrument-dependent | Optimize for each product ion to achieve maximum signal intensity. This is a critical step for maximizing sensitivity. |
| Dwell Time | 50-100 ms | Balances the number of data points across a peak with signal-to-noise. Ensure at least 12-15 points across each chromatographic peak. |
| Source Temp. | 350-500 °C | Optimize based on instrument manufacturer recommendations to ensure efficient desolvation. |
| Gas Flows | Instrument-dependent | Nebulizer and drying gas flows should be optimized to produce a stable spray and prevent ion suppression.[12] |
Question: My signal is unstable and drifts over time. What could be the cause?
Answer: Signal instability or drift is a common issue in high-throughput labs and often points to contamination or environmental factors.[13]
-
Ion Source Contamination: The ESI source is prone to contamination from sample matrix and mobile phase salts. This is a leading cause of sensitivity loss.[13] Schedule regular cleaning of the source components.
-
Column Contamination/Degradation: Particulates from samples or precipitated buffers can clog the column, leading to increased backpressure and poor peak shape, which can manifest as lower sensitivity.[12][13] Always filter your samples and use a guard column.
-
Instrument Calibration: Ensure the mass spectrometer is regularly tuned and calibrated according to the manufacturer's schedule.[14] This verifies mass accuracy and detector performance.
-
Internal Standard Use: The use of a stable isotope-labeled internal standard is highly recommended. Since D-[2-13C]xylose is your analyte, consider using a different labeled sugar (e.g., ¹³C₆-Glucose) or a structural analog if you are not using an isotope dilution method. An internal standard helps correct for variations in sample preparation, injection volume, and ionization efficiency.[15]
References
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021, September 7). Chemical Reviews. [Link]
-
High-Sensitivity Analysis of Sugars Using a Newly Developed Single Quadrupole Mass Spectrometer, LCMS-2050. (n.d.). Shimadzu. [Link]
-
D-XYLOSE Assay Procedure. (n.d.). Megazyme. [Link]
-
Serum xylose analysis by gas chromatography/mass spectrometry. (n.d.). PubMed. [Link]
-
A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. (2021, July 14). ACS Publications. [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. [Link]
-
Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. (2023, June 17). PubMed. [Link]
-
The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. (n.d.). PubMed. [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022, June 8). Restek. [Link]
-
The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from biomass one-pot hydrolysis. (2022, October 7). RSC Publishing. [Link]
-
Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. (2022, March 11). ACS Publications. [Link]
-
Sample Preparation for NMR. (n.d.). University College London. [Link]
-
D-Xylose Colorimetric Assay Kit Technical Manual. (n.d.). Assay Genie. [Link]
-
Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. (2016, April 30). PMC. [Link]
-
Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. (2022, February 23). ACS Publications. [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022, October 1). LCGC. [Link]
- Method for increasing ionization efficiency in mass spectroscopy. (2003, October 28).
-
Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. (n.d.). Diva Portal. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). GMI, Inc. [Link]
-
Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses. (2018, March 2). Spectroscopy Online. [Link]
Sources
- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aspariaglycomics.com [aspariaglycomics.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Serum xylose analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. ukisotope.com [ukisotope.com]
Technical Support Center: Standardizing Extraction Protocols for D-[2-13C]xylose Metabolites
Welcome to the technical support center for the analysis of D-[2-13C]xylose metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing robust and reproducible metabolite extraction protocols. As your virtual Senior Application Scientist, I will guide you through the critical considerations, from initial experimental design to final sample preparation, ensuring the integrity and accuracy of your data.
Introduction: The "Why" Behind Protocol Standardization
D-[2-13C]xylose is a stable isotope-labeled sugar used as a tracer to investigate metabolic pathways, particularly the Pentose Phosphate Pathway (PPP).[1][2][3] The success of these studies hinges on the ability to accurately and reproducibly extract and quantify its downstream metabolites. Without standardized protocols, variability in sample handling can introduce significant artifacts, leading to misinterpretation of metabolic fluxes. This guide provides a framework for developing and validating your extraction methods to ensure data of the highest quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the extraction of D-[2-13C]xylose metabolites.
Q1: Which quenching method is best to instantly stop metabolic activity?
A1: The ideal quenching method rapidly arrests all enzymatic activity without causing cell lysis or leakage of intracellular metabolites. For studies involving D-[2-13C]xylose, which feeds into the rapid PPP, immediate quenching is paramount.
-
For Adherent Mammalian Cells: Rapidly aspirate the culture medium and immediately add a pre-chilled quenching solution, such as 80% methanol in water, stored at -80°C.[4][5] Placing the culture dish on a block of dry ice during this process can further enhance the quenching speed. An alternative is snap-freezing the entire plate in liquid nitrogen.[6][7]
-
For Suspension Cells (Yeast, Bacteria): Rapid filtration followed by immediate immersion of the filter in a cold quenching solvent is highly effective.[8][9][10] This minimizes the time cells spend in a non-physiological state. A dry ice/ethanol bath can be used to maintain the quenching solution at a very low temperature.[10]
-
Key Consideration: Avoid using quenching solutions that are not isotonic, as this can cause osmotic shock and lead to metabolite leakage. While some protocols use saline washes, these should be performed rapidly with ice-cold saline to minimize metabolic changes.
Q2: My metabolite yields are consistently low. What are the likely causes and how can I troubleshoot this?
A2: Low metabolite yield is a common issue that can often be traced back to incomplete cell lysis or degradation of metabolites during extraction.
-
Incomplete Cell Lysis: Different cell types have varying resistance to lysis. What works for mammalian cells may be insufficient for yeast or bacteria with robust cell walls.
-
Troubleshooting:
-
Microscopic Examination: After your lysis step, check a small aliquot of the cell suspension under a microscope to visually confirm the absence of intact cells.[11]
-
Protein Quantification: Measure the protein concentration in your extract. A higher protein yield generally indicates more efficient cell disruption.[11]
-
Optimize Lysis Method: If lysis is incomplete, consider more rigorous methods. For tough-to-lyse cells like yeast, bead beating with glass or zirconia beads is often necessary.[11][12] Sonication is another effective method but requires careful temperature control to prevent metabolite degradation.[11] Repeated freeze-thaw cycles can also be effective but may impact some metabolites.
-
-
-
Metabolite Degradation: Pentose phosphate pathway intermediates can be labile.
-
Troubleshooting:
-
Maintain Low Temperatures: All extraction steps should be performed on ice or at 4°C to minimize enzymatic degradation.
-
Solvent Stability: Ensure your extraction solvents are of high purity (MS-grade) and stored correctly.
-
Minimize Time: Work quickly and consistently through the protocol.[8]
-
-
Q3: Which solvent system should I use for extracting polar D-xylose metabolites?
A3: The choice of solvent is critical and depends on the polarity of the target metabolites. Since D-xylose and its downstream PPP intermediates are polar, a polar solvent system is required.
-
Commonly Used Systems:
-
Methanol/Water Mixtures: An 80% methanol solution is a widely used and effective solvent for extracting a broad range of polar metabolites.[4][5][13]
-
Methanol/Acetonitrile/Water: A ratio of 40:40:20 (Methanol:Acetonitrile:Water) is also a popular choice for comprehensive extraction of polar metabolites.[4][8][9]
-
Two-Phase Systems: For simultaneous extraction of polar and non-polar metabolites, a two-phase system like methyl tert-butyl ether (MTBE)/methanol/water can be employed.[12][14] This separates the polar metabolites into the aqueous/methanol phase and lipids into the MTBE phase.
-
-
Causality: The principle of "like dissolves like" governs metabolite extraction.[13] Polar solvents like methanol and water are effective at solubilizing polar compounds such as sugar phosphates and organic acids found in the PPP. Acetonitrile, while slightly less polar than methanol, is excellent at precipitating proteins, which helps to clean up the sample.[13]
Q4: How do I choose the right cell harvesting technique for adherent cells?
A4: For adherent cells, the method of detachment can significantly impact the measured metabolome.
-
Recommended Method: Scraping in Solvent. After quenching, add the extraction solvent directly to the plate and use a cell scraper to detach the cells.[6] This method is rapid and minimizes metabolic alterations that can be induced by enzymatic digestion.
-
Method to Avoid: Trypsinization. Using enzymes like trypsin to detach cells is not recommended for metabolomics studies.[15] The enzymatic activity can alter the cell membrane, leading to the leakage of intracellular metabolites. Studies have shown that trypsinization can lead to lower extraction efficiency compared to scraping.[16]
-
A simplified method (SiMeEx) that omits the scraping step altogether has been proposed for high-throughput studies, where the extraction solvent is added directly after washing.[15]
Q5: How can I ensure my results are reproducible?
A5: Reproducibility is key to any scientific study. Here are some critical factors for ensuring the consistency of your metabolite extractions:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your entire workflow, from cell culture to sample extraction.
-
Consistent Cell Numbers: Seed the same number of cells for each experiment and harvest them at a consistent confluency or cell density. A minimum of 10^6 cells is often recommended for metabolomics experiments.
-
Internal Standards: The use of isotopically labeled internal standards is crucial for correcting for variations in extraction efficiency and instrument response. For D-[2-13C]xylose studies, a uniformly 13C-labeled cell extract can serve as an excellent internal standard.[17]
-
Quality Control (QC) Samples: Include pooled QC samples in your analytical run to monitor the stability and performance of your analytical platform.
Part 2: Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell numbers; Inconsistent timing of quenching/extraction; Incomplete cell lysis; Variable sample volume | Standardize cell seeding and harvesting; Use a timer for critical steps; Validate lysis efficiency (see Q2); Use precise pipetting techniques |
| Presence of interfering peaks in LC-MS | Contaminants from plastics or solvents; High salt concentration from buffers | Use high-quality, MS-grade solvents and plastics[8]; Perform a desalting step if necessary; Include blank extractions (no cells) to identify background signals |
| Poor peak shape in chromatography | Inappropriate resuspension solvent; High lipid content in the extract | Resuspend the dried extract in a solvent compatible with the initial mobile phase of your LC method; For highly lipidic samples, consider a two-phase extraction to remove lipids[18] |
| Metabolite degradation (e.g., loss of phosphate groups) | High temperatures during extraction/sonication; Freeze-thaw cycles | Keep samples on ice at all times; Use a cooled sonicator or perform sonication in short bursts with cooling in between[11]; Avoid repeated freeze-thaw cycles[6] |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for developing a standardized extraction method for your specific cell type and experimental goals.
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from established methods for adherent cell metabolomics.[4][6]
-
Cell Culture: Plate cells and grow to the desired confluency (typically 80-90%). Ensure you have at least 1-5 million cells per sample.
-
Quenching:
-
Place the culture plate on a bed of dry ice.
-
Aspirate the culture medium completely.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol/water (v/v) to the plate.
-
Incubate on dry ice for 10 minutes.
-
-
Cell Lysis and Harvesting:
-
Using a pre-chilled cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube for 30 seconds.
-
Perform three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.
-
Alternatively, sonicate the sample on ice.
-
-
Protein and Debris Removal:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection and Storage:
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried metabolite pellet at -80°C until analysis.
-
Protocol 2: Metabolite Extraction from Yeast (e.g., Saccharomyces cerevisiae)
This protocol incorporates rapid filtration and bead beating, which are crucial for yeast metabolomics.[8][12][19]
-
Culture Preparation: Grow yeast culture to the desired optical density (OD).
-
Quenching and Harvesting:
-
Set up a vacuum filtration apparatus with a 0.45 µm filter.
-
Rapidly filter a known volume of the yeast culture.
-
Immediately place the filter with the yeast cells into a 2 mL screw-cap tube containing 1 mL of pre-chilled (-40°C) 60% methanol.
-
-
Cell Lysis:
-
Add an equal volume of acid-washed glass beads (0.5 mm diameter) to the tube.
-
Perform bead beating in a homogenizer (e.g., 6 cycles of 30 seconds with 1-minute cooling intervals on ice in between).
-
-
Extraction and Clarification:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the beads and cell debris.
-
-
Sample Collection and Storage:
-
Transfer the supernatant to a new pre-chilled tube.
-
Dry the supernatant and store the pellet at -80°C.
-
Part 4: Visualizing the Workflow
D-[2-13C]Xylose Metabolism and Extraction Workflow
The following diagram illustrates the metabolic fate of D-[2-13C]xylose and the key steps in the extraction workflow. D-xylose is converted to xylulose-5-phosphate, which then enters the pentose phosphate pathway.[20]
Caption: Workflow for D-[2-13C]xylose metabolite extraction.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting low metabolite yields.
Caption: Troubleshooting flowchart for low metabolite yield.
References
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Bio-protocol. (n.d.). Extraction of the Polar Metabolites from Adherent Mammalian Cells. Retrieved from [Link]
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57357 Hospital. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. Retrieved from [Link]
- Airoldi, C., Tripodi, F., Guzzi, C., Nicastro, R., & Coccetti, P. (2014).
- Li, X., et al. (2015). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus. Journal of Microbiological Methods, 115, 18-23.
- Rosebrock, A. P., & Caudy, A. A. (2017). Metabolite Extraction from Saccharomyces cerevisiae for Liquid Chromatography–Mass Spectrometry. Cold Spring Harbor Protocols, 2017(8).
- Yıldız, E., & Tufan, A. N. (2020). Comparison of Cell Lysis Techniques via Q-TOF LC/MS.
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
- Weindl, D., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1255.
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DAN Lab. (2021, March 1). Metabolite Extraction from Bacterial Culture [Video]. YouTube. [Link]
- Gethings, L. A., et al. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(9), 803.
-
Arome Science. (2026, January 9). Why Solvent Choice Matters in Metabolomics Sample Preparation. Retrieved from [Link]
- Malik, D. M., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments, (132), e56952.
- Sasidharan, K., Soga, T., Tomita, M., & Murray, D. B. (2012). A yeast metabolite extraction protocol optimised for time-series analyses. PloS one, 7(8), e44283.
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ResearchGate. (2025, December 15). What is the current best method of metabolite extraction from S. cerevisiae for LC-MS?. Retrieved from [Link]
- Zhang, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv.
- Sostare, J., et al. (2018). Comparison of modified Matyash method to conventional solvent systems for polar metabolite and lipid extractions. Analytica chimica acta, 1037, 287-297.
- Li, Y., et al. (2019). Effects of harvesting and extraction methods on metabolite recovery from adherently growing mammalian cells. Analytical Methods, 11(35), 4529-4537.
- Sasidharan, K., Soga, T., Tomita, M., & Murray, D. B. (2012). A yeast metabolite extraction protocol optimised for time-series analyses. PloS one, 7(8), e44283.
-
Waters Corporation. (n.d.). Metabolite Extraction and Platforms for Metabolomic Studies. Retrieved from [Link]
- Blank, L. M., et al. (2014). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Metabolic engineering, 21, 1-11.
- Li, B., et al. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. STAR protocols, 2(3), 100701.
- Hahn, L., et al. (2023). Evaluation of extraction methods for untargeted metabolomic studies for future applications in zebrafish larvae infection models. Scientific reports, 13(1), 7545.
-
Patsnap. (2025, May 21). The Role of Pentose Phosphate Pathway in Cellular Metabolism. Retrieved from [Link]
- Gómez-Pérez, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical proteomics, 20(1), 22.
- St, H. G., et al. (2022). Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples. STAR protocols, 3(2), 101287.
- Ser, Z. J., et al. (2021). Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics. Metabolites, 11(12), 834.
- Cheah, Y. K., et al. (2022).
-
Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Two metabolic pathways of d-xylose metabolism. Retrieved from [Link]
-
ResearchGate. (2022, January 16). How to extract secondary metbolite from bacterial culture?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Retrieved from [Link]
- Wernisch, S., et al. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 15(2), 154.
- Gethings, L. A., et al. (2021). Comparison of extraction methods for intracellular metabolomics. bioRxiv.
- Anderson, N. M., et al. (2024). Challenges of Spatially Resolved Metabolism in Cancer Research. Metabolites, 14(7), 438.
-
Wikipedia. (n.d.). Xylose metabolism. Retrieved from [Link]
- Kumar, M., & Shyam, S. K. (2018). Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. Metabolites, 8(4), 66.
- He, L., et al. (2011). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). Journal of visualized experiments : JoVE, (57), e3342.
-
Megazyme. (n.d.). D-XYLOSE. Retrieved from [Link]
-
Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Metabolic Flux Analysis: Comparing D-[2-¹³C]xylose and Uniformly Labeled Xylose
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic flux analysis (MFA), the choice of an isotopic tracer is a critical decision that profoundly influences the quality and resolution of the experimental results. This guide provides an in-depth comparison of two commonly employed tracers for studying xylose metabolism: D-[2-¹³C]xylose and uniformly labeled [U-¹³C]xylose. By understanding the distinct advantages and limitations of each, you can design more informative experiments to precisely map the flow of carbon through central metabolic pathways.
The Central Role of Isotopic Tracers in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a snapshot of the cellular metabolic state.[1] At its core, ¹³C-MFA involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these heavy isotopes in the metabolic products using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the active metabolic pathways and quantify the flux through them.[1][2]
The selection of the ¹³C-labeled substrate is paramount, as the position of the label determines which pathways are most effectively interrogated.[3] Different labeling patterns from the same substrate can provide complementary information, enhancing the accuracy and resolution of the resulting flux map.
Xylose Metabolism: A Key Target for Bioengineering and Disease Research
Xylose, a five-carbon sugar, is a major component of lignocellulosic biomass, making its efficient utilization by microorganisms a key focus in biofuel and biochemical production.[3] In many organisms, xylose is converted to xylulose-5-phosphate and enters the central carbon metabolism through the pentose phosphate pathway (PPP).[3] The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH (a key reductant for anabolic reactions) and precursors for nucleotide and aromatic amino acid biosynthesis.[3]
There are several pathways for xylose catabolism, primarily:
-
Isomerase Pathway: Commonly found in prokaryotes, this pathway directly converts xylose to xylulose.[4]
-
Oxidoreductase Pathway: Predominantly in eukaryotic microorganisms, this pathway involves the reduction of xylose to xylitol, followed by oxidation to xylulose.[4]
-
Oxidative Pathways (Weimberg and Dahms pathways): These are also present in some prokaryotes.[4]
Understanding the flux through these pathways is critical for optimizing microbial strains for industrial applications and for studying metabolic dysregulation in various diseases.
D-[2-¹³C]xylose: A Precision Tool for Probing the Pentose Phosphate Pathway
A positionally labeled tracer, such as D-[2-¹³C]xylose, offers a high degree of specificity for tracking carbon transitions through a metabolic network. When D-[2-¹³C]xylose enters the cell and is converted to xylulose-5-phosphate (Xu5P), the ¹³C label is located at the C2 position. The subsequent reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, will shuffle this specific carbon atom in a predictable manner, providing detailed information about the relative activities of these enzymes.
Advantages of D-[2-¹³C]xylose:
-
High Resolution of PPP Fluxes: The specific location of the ¹³C label allows for a more precise determination of the fluxes through the oxidative and non-oxidative branches of the PPP.
-
Discerning Reversible Reactions: The distinct labeling patterns generated by D-[2-¹³C]xylose can help to resolve the bidirectionality of reactions, particularly those catalyzed by transketolase and transaldolase.
-
Reduced Isotopic Scrambling: Compared to uniformly labeled substrates, the single label position can lead to less complex mass isotopomer distributions in downstream metabolites, simplifying data analysis and potentially increasing the accuracy of flux calculations for specific pathways.
Limitations of D-[2-¹³C]xylose:
-
Limited Information on Other Pathways: While excellent for the PPP, the single label may not provide sufficient information to accurately determine fluxes in pathways further downstream, such as the TCA cycle, without significant scrambling.
-
Potential for Label Dilution: The single ¹³C atom can be lost as ¹³CO₂ in the oxidative branch of the PPP, which can complicate the analysis if this is a major metabolic route.
The flow of the ¹³C label from D-[2-¹³C]xylose through the initial steps of the pentose phosphate pathway is illustrated below.
Uniformly Labeled [U-¹³C]xylose: A Broad-Spectrum Approach
Uniformly labeled xylose, where all five carbon atoms are ¹³C, provides a comprehensive overview of carbon flow throughout the entire metabolic network. As [U-¹³C]xylose is metabolized, the intact carbon backbone is fragmented and reassembled in various pathways, leading to widespread labeling of downstream metabolites.
Advantages of [U-¹³C]xylose:
-
Global Flux Mapping: The distribution of all five labeled carbons allows for the simultaneous estimation of fluxes in multiple pathways, including the PPP, glycolysis, and the TCA cycle.
-
Higher Signal-to-Noise Ratio: The presence of multiple ¹³C atoms in metabolite fragments generally leads to a stronger signal in mass spectrometry, which can improve the precision of measurements.
-
Robustness to Label Loss: Even if one carbon is lost (e.g., as CO₂), the remaining labeled carbons can still be traced, providing valuable information.
Limitations of [U-¹³C]xylose:
-
Lower Resolution for Specific Pathways: The widespread labeling can lead to complex and overlapping mass isotopomer distributions, making it more challenging to resolve fluxes through parallel or cyclical pathways with high precision.
-
Difficulty in Discerning Reversibility: The uniform labeling pattern can obscure the subtle isotopic signatures needed to accurately quantify the reversibility of certain reactions.
The propagation of the fully labeled carbon backbone from [U-¹³C]xylose through central metabolism is depicted below.
Head-to-Head Comparison: D-[2-¹³C]xylose vs. [U-¹³C]xylose
The choice between these two tracers ultimately depends on the specific research question.
| Feature | D-[2-¹³C]xylose | [U-¹³C]xylose |
| Primary Application | High-resolution analysis of the Pentose Phosphate Pathway | Global mapping of central carbon metabolism |
| Flux Resolution | High for PPP, lower for downstream pathways | Moderate for all pathways |
| Reversibility Analysis | Good, especially for transketolase/transaldolase | Challenging |
| Data Complexity | Lower, less isotopic scrambling | Higher, more complex isotopomer patterns |
| Signal Intensity | Potentially lower | Generally higher |
| Cost | Often higher per gram | May be more cost-effective for broad screening |
Experimental Protocol: A General Framework for ¹³C-MFA with Xylose
The following is a generalized protocol for conducting a ¹³C-MFA experiment with either D-[2-¹³C]xylose or [U-¹³C]xylose.
I. Experimental Design and Culture Preparation
-
Define the Research Question: Clearly articulate the metabolic pathways of interest to guide the choice of tracer.
-
Select the Isotopic Tracer: Based on the research question, choose either D-[2-¹³C]xylose for a focused PPP analysis or [U-¹³C]xylose for a broader metabolic survey. Often, a mixture of labeled and unlabeled xylose (e.g., 80:20 or 50:50) is used to achieve optimal labeling enrichment.
-
Prepare Minimal Medium: Use a defined minimal medium where xylose is the sole carbon source to avoid complications from other carbon-containing compounds.
-
Pre-culture Preparation: Grow the microbial strain in the minimal medium with unlabeled xylose to adapt the cells and ensure consistent growth.
II. Isotopic Labeling Experiment
-
Inoculation: Inoculate the main cultures containing the ¹³C-labeled xylose with cells from the pre-culture.
-
Achieve Isotopic and Metabolic Steady State: Culture the cells under controlled conditions (temperature, pH, aeration) until they reach a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase. Verifying the steady state may require time-course sampling in preliminary experiments.
-
Cell Harvesting and Quenching: Rapidly harvest the cells and quench their metabolic activity to prevent further changes in metabolite levels. This is often done by quickly transferring the cell culture to a cold solvent like methanol.[5]
III. Sample Processing and Analysis
-
Metabolite Extraction: Extract the intracellular metabolites from the quenched cell pellets using appropriate solvents (e.g., hot ethanol).[5]
-
Hydrolysis (for proteinogenic amino acids): To analyze the labeling patterns of amino acids, which are precursors for many central metabolites, hydrolyze the protein fraction of the cell biomass.
-
Derivatization: Chemically modify the extracted metabolites to make them volatile for GC-MS analysis.
-
GC-MS or LC-MS/MS Analysis: Separate and detect the derivatized metabolites to determine their mass isotopomer distributions.
IV. Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to obtain the MIDs of the measured metabolites.
-
Metabolic Model Construction: Develop a stoichiometric model of the organism's central carbon metabolism.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to find the set of metabolic fluxes that best explains the experimentally measured MIDs.[3]
-
Statistical Analysis: Perform a goodness-of-fit analysis and calculate confidence intervals for the estimated fluxes to assess the reliability of the results.
Conclusion: Making an Informed Choice
The decision to use D-[2-¹³C]xylose versus uniformly labeled xylose is not a matter of one being universally better than the other, but rather which is better suited for the specific biological question at hand.
-
For a deep dive into the intricacies of the pentose phosphate pathway, including the reversibility of its key reactions, D-[2-¹³C]xylose is the superior choice, offering unparalleled precision.
-
For a broader, systems-level view of how xylose carbon is distributed throughout the entire central metabolism, [U-¹³C]xylose provides a more comprehensive, albeit less detailed, picture.
In some cases, the most powerful approach may involve parallel labeling experiments, where separate cultures are grown with each type of tracer to leverage the strengths of both.[6] By carefully considering the principles outlined in this guide, researchers can harness the power of ¹³C-MFA to unlock a deeper understanding of cellular metabolism.
References
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162–171. Retrieved from [Link]
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Wikipedia. (2023). Xylose metabolism. Retrieved from [Link]
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Lee, W. N., Boros, L. G., & Puigjaner, J. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American journal of physiology. Endocrinology and metabolism, 274(5), E843–E851. Retrieved from [Link]
-
Semantic Scholar. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Retrieved from [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856–2877. Retrieved from [Link]
-
Young, J. D. (2014). Using multiple tracers for 13C metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 1083, 169–183. Retrieved from [Link]
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Llaneras, F., & Pico, J. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and bioengineering, 112(3), 470–483. Retrieved from [Link]
-
Liu, H., et al. (2012). Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis. Journal of bacteriology, 194(19), 5413–5422. Retrieved from [Link]
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Zhou, H., et al. (2015). Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase. Biotechnology and bioengineering, 112(3), 470–483. Retrieved from [Link]
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Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. Retrieved from [Link]
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Wiechert, W., & Nöh, K. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroscience, 15, 709923. Retrieved from [Link]
-
The METASPACE. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(6), 1–13. Retrieved from [Link]
-
Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 15, 709923. Retrieved from [Link]
-
Zhang, J., & Wang, X. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(3), 39. Retrieved from [Link]
-
Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. Retrieved from [Link]
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Technical Guide: Optimizing Flux Resolution in Glucose-Xylose Co-Utilization
Topic: D-[2-13C]xylose versus Glucose Tracers for Co-Utilization Studies Content Type: Technical Comparison Guide
Executive Summary
The Challenge: Microbial engineering for lignocellulosic biomass valorization requires the simultaneous co-utilization of glucose (C6) and xylose (C5). However, quantifying the intracellular split between these two carbon sources is notoriously difficult using standard glucose tracers (e.g., [1-13C]glucose) due to isotopic dilution and metabolic scrambling in the Pentose Phosphate Pathway (PPP).
The Solution: This guide compares the industry-standard glucose tracers against D-[2-13C]xylose . While glucose tracers are sufficient for single-substrate mapping, D-[2-13C]xylose provides superior resolution for quantifying non-oxidative PPP fluxes and distinguishing xylose assimilation from glucose catabolism. This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for implementing this tracer in metabolic flux analysis (
Mechanistic Basis: The Atom Mapping Advantage
To understand why [2-13C]xylose outperforms glucose tracers in this specific context, we must trace the carbon atoms through the transketolase (TK) and transaldolase (TA) reactions.
Pathway Visualization
The following diagram illustrates the divergent fates of [1-13C]glucose and [2-13C]xylose.
Caption: Comparative fate of C1-labeled glucose vs. C2-labeled xylose. Note that [1-13C]glucose loses its label as CO2 if it enters the oxidative PPP, whereas [2-13C]xylose retains its label, transferring it specifically to C2 of Fructose-6-Phosphate (F6P).
Critical Mechanistic Insight
-
[1-13C]Glucose Limitation:
-
Glycolysis: Generates [1-13C]F6P.
-
Oxidative PPP: The C1 atom is decarboxylated to CO2. Any carbon recycling back to F6P via the PPP is unlabeled .
-
Result: You cannot easily distinguish between low PPP flux and high dilution from unlabeled xylose.
-
-
[2-13C]Xylose Advantage:
-
Entry: Xylose
Xylulose-5P (label at C2). -
Transketolase Reaction: Transfers the C1-C2 fragment of X5P to an acceptor (R5P or E4P).
-
Fate: The label at C2 of X5P becomes C2 of F6P .
-
Result: Presence of label at C2 of F6P is a definitive marker of xylose assimilation flux through the non-oxidative PPP, independent of glucose scrambling.
-
Comparative Analysis: Tracer Selection Guide
The following table contrasts the performance of standard glucose tracers against D-[2-13C]xylose for co-utilization studies.
| Feature | [1-13C]Glucose | [U-13C]Glucose | D-[2-13C]Xylose |
| Primary Utility | Glycolysis vs. PPP split (oxidative) | Biosynthetic fractional enrichment | Non-oxidative PPP flux & Xylose uptake |
| Oxidative PPP Sensitivity | High (Loss of label) | Low (Complex scrambling) | N/A (Bypasses oxidative branch) |
| Non-Oxidative PPP Resolution | Poor (Diluted by unlabeled xylose) | Moderate | Excellent (Direct C2->C2 transfer) |
| Co-Utilization Flux Precision | Low (Cannot distinguish sources easily) | Low (Global enrichment only) | High (Unique isotopomer fingerprint) |
| Cost Efficiency | High (Cheap) | Moderate | Lower (Specialized synthesis) |
| Recommended Use | Baseline metabolic map | Biomass synthesis rates | Quantifying xylose assimilation bottlenecks |
Actionable Insight: The "Parallel Labeling" Strategy
For the highest resolution in co-utilization studies, do not choose just one. The gold standard protocol (detailed below) utilizes Parallel Labeling Experiments (PLE) :
-
Culture A: [1,2-13C]Glucose + Unlabeled Xylose
-
Culture B: Unlabeled Glucose + [2-13C]Xylose
-
Analysis: Simultaneously fit data from both cultures to a single metabolic model. This constrains the solution space significantly more than any single tracer could.
Experimental Workflow: Self-Validating Protocol
This protocol ensures high data integrity for
Caption: End-to-end workflow for 13C-MFA. Critical QC checkpoints (red) ensure data validity before modeling.
Detailed Protocol Steps
-
Media Preparation (The Parallel Setup):
-
Prepare M9 minimal medium (or yeast nitrogen base).
-
Experiment A: 10 g/L [1,2-13C]Glucose + 10 g/L Unlabeled Xylose.
-
Experiment B: 10 g/L Unlabeled Glucose + 10 g/L [2-13C]Xylose.
-
Why: This separates the carbon contributions of the two sugars mathematically.
-
-
Cultivation & Quenching:
-
Inoculate strains (OD600 ~0.05). Harvest in mid-exponential phase (OD600 ~1.0) to ensure metabolic steady state .
-
Quenching: Rapidly inject 1 mL culture into 5 mL of -40°C 60% methanol.
-
Why: Stops metabolism instantly (<1 sec) to preserve intracellular isotopomer distributions.
-
-
GC-MS Analysis:
-
Extract intracellular metabolites (chloroform/methanol extraction).
-
Derivatize using TBDMS (tert-butyldimethylsilyl) to make sugar phosphates volatile.
-
Measure Mass Isotopomer Distributions (MIDs) for key nodes: Fructose-6-P (F6P) , Glucose-6-P (G6P) , Ribose-5-P (R5P) , and amino acids (Histidine, Alanine).
-
Data Interpretation: Reading the Isotopomers
The following table demonstrates representative data (idealized) showing how to distinguish the source of carbon in Fructose-6-Phosphate (F6P) based on the tracer used.
Representative Mass Isotopomer Distribution (F6P Fragment)
| Tracer Used | Mass M+0 (Unlabeled) | Mass M+1 | Mass M+2 | Interpretation |
| [1-13C]Glucose Only | 40% | 50% | 5% | High M+1 indicates F6P is coming directly from Glycolysis (G6P |
| [2-13C]Xylose Only | 60% | 35% | 2% | High M+1 here (specifically at C2 position) indicates F6P formed via Transketolase (Xylose assimilation). |
| Co-Utilization (Mixed) | Variable | Mixed | Mixed | Without parallel labeling, these signals overlap, making flux calculation impossible. |
Key Signal:
-
In the [2-13C]xylose experiment, look specifically at the Histidine labeling (proxy for Ribose-5-P).
-
If Xylose is being utilized efficiently, Histidine will show significant enrichment at C2 (M+1), confirming the flow Xylose
X5P R5P. -
If Glucose is repressing Xylose (CCR), Histidine will remain largely unlabeled in the [2-13C]xylose experiment.
References
-
Antoniewicz, M. R. (2015). Methods for determining metabolic fluxes in microbes and cell cultures. Current Opinion in Biotechnology, 34, 111-119. Link
-
Cordova, L. T., & Antoniewicz, M. R. (2016).[1] 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metabolic Engineering, 33, 148-157.[1] Link
-
Gonzalez, J. E., Long, C. P., & Antoniewicz, M. R. (2017). Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis. Metabolic Engineering, 39, 9-18. Link[2]
-
Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli co-utilizing glucose and xylose. Metabolic Engineering, 24, 19-27. Link
-
Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolite coupling in central carbon metabolism. Nature Chemical Biology, 11(5), 341-343. Link
Sources
verifying oxidative pentose phosphate pathway activity with D-[2-13C]xylose
Verifying Oxidative Pentose Phosphate Pathway (oxPPP) Activity in Xylose Metabolism: A Guide to D-[2-¹³C]Xylose Tracing
The Challenge of Mapping Xylose Assimilation
In lignocellulosic biomanufacturing and engineered microbial cell factories, D-xylose is a critical carbon source. Unlike glucose, which natively enters upper glycolysis and the oxidative pentose phosphate pathway (oxPPP), xylose assimilation typically bypasses the oxPPP, entering directly into the non-oxidative branch via xylulose-5-phosphate (X5P).
However, many engineered strains (such as Pseudomonas putida or recombinant Escherichia coli) rely on cyclic flux—pushing carbon from the non-oxidative PPP "backwards" into glucose-6-phosphate (G6P) and through the oxPPP to generate the NADPH required for biosynthesis and oxidative stress tolerance[1],[2]. Measuring this cyclic flux is notoriously difficult. Traditional [1,2-¹³C₂]glucose tracers are useless here, as they do not track xylose uptake. This guide objectively evaluates D-[2-¹³C]xylose as a precision tracer for isolating and quantifying oxPPP activity, comparing it against standard alternatives.
Mechanistic Logic: The D-[2-¹³C]Xylose Advantage
To understand why D-[2-¹³C]xylose is a superior probe for cyclic oxPPP flux, we must trace the atom transitions.
When a cell is fed D-[2-¹³C]xylose, the ¹³C label is located at the C2 position.
-
Non-oxPPP Entry: Xylose is converted to X5P (label remains at C2).
-
Transketolase & Transaldolase: X5P donates its top two carbons to form sedoheptulose-7-phosphate (S7P), which then donates its top three carbons to form fructose-6-phosphate (F6P). Through these highly reversible reactions, the label remains strictly at the C2 position.
-
Isomerization: F6P is isomerized to G6P (label remains at C2).
-
The oxPPP Checkpoint: If G6P enters the oxPPP, it is oxidized and decarboxylated to ribulose-5-phosphate (Ru5P). The C1 carbon of G6P is lost as unlabeled CO₂. Crucially, the labeled C2 carbon of G6P shifts to become the C1 carbon of Ru5P .
The Diagnostic Readout: If the oxPPP is inactive, intracellular pentoses are labeled at C2 ([2-¹³C]pentose). If the oxPPP is active, the label migrates, producing [1-¹³C]pentoses. This provides a highly specific, positive biomarker for cyclic flux.
Atom transition of 13C from D-[2-13C]xylose through the cyclic oxidative pentose phosphate pathway.
Objective Comparison of Isotopic Tracers
Selecting the right tracer dictates the analytical hardware required and the signal-to-noise ratio of your data. While D-[1,2-¹³C₂]xylose is excellent for global flux mapping via intact mass (MS1)[1], D-[2-¹³C]xylose is the premier choice when positional tracking is required to eliminate kinetic isotope effects.
| Tracer Alternative | Primary Application | oxPPP Readout Mechanism | Analytical Requirement | Signal-to-Noise |
| D-[2-¹³C]Xylose | Positional tracking of cyclic oxPPP flux | ¹³C shift from C2 to C1 in pentoses | GC-MS/MS (Positional fragmentation) | High (Positive specific readout) |
| D-[1,2-¹³C₂]Xylose | Global flux distribution mapping | Mass shift (M+2 → M+1) in pentoses | LC-MS or GC-MS (Intact Mass) | Very High (Distinct mass shift) |
| D-[1-¹³C]Xylose | Basic xylose assimilation | Loss of ¹³C (M+1 → M+0) | LC-MS or GC-MS (Intact Mass) | Low (Negative readout) |
| [1,2-¹³C₂]Glucose | Standard glucose metabolism | N/A (Cannot track xylose pathways) | LC-MS or GC-MS | N/A |
Expected Experimental Data: Because transketolase and transaldolase reactions are highly reversible, the isotopic label will partially scramble. Advanced computational frameworks using Elementary Metabolite Unit (EMU) decomposition are required to calculate the true net flux from the raw Mass Isotopomer Distributions (MIDs)[3]. Below is a simulated dataset demonstrating how the positional label shifts in Ribose-5-Phosphate as oxPPP flux increases:
| oxPPP Flux Ratio (Cyclic) | [2-¹³C]Ribose (M+1) | [1-¹³C]Ribose (M+1) | Unlabeled (M+0) |
| 0% (Strict non-oxPPP) | 98.9% | 0.0% | 1.1% |
| 20% | 79.1% | 19.8% | 1.1% |
| 50% | 49.4% | 49.5% | 1.1% |
Self-Validating Experimental Protocol: ¹³C-MFA Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates strict causality and internal validation checkpoints.
Step 1: Isotopic Steady-State Cultivation
-
Action: Pre-culture cells in unlabeled D-xylose. Inoculate into minimal medium containing 5 g/L of 100% D-[2-¹³C]xylose. Grow to mid-exponential phase (OD₆₀₀ ~1.0).
-
Causality: Pre-culturing ensures the metabolic machinery for xylose assimilation is fully induced. Harvesting at mid-exponential phase guarantees that intracellular metabolite pools have reached isotopic steady state, a fundamental assumption for EMU-based flux calculations.
-
Validation Checkpoint: Run a parallel culture in unlabeled D-xylose. This establishes the natural isotopic abundance baseline (~1.1% ¹³C) required to correct raw MIDs.
Step 2: Rapid Quenching and Extraction
-
Action: Rapidly inject 1 mL of culture into 4 mL of pre-chilled (-20°C) 60% methanol. Centrifuge at -20°C, discard supernatant, and extract the pellet with boiling 75% ethanol for 3 minutes.
-
Causality: Sugar phosphates have turnover rates on the order of milliseconds. Slow harvesting allows enzymatic scrambling of the isotopic label. Rapid cold quenching instantly halts metabolism, locking the isotopic snapshot.
Step 3: Positional Derivatization
-
Action: Dry the extract under nitrogen. React with methoxyamine hydrochloride in pyridine (90 min, 37°C), followed by MSTFA (30 min, 37°C).
-
Causality: Pentose phosphates are non-volatile. Methoxyamine-TMS derivatization increases volatility for GC-MS and directs Electron Ionization (EI) to yield specific positional fragments (e.g., separating the C1-C2 fragment from the C2-C4 fragment). This is mandatory, as D-[2-¹³C]xylose produces M+1 isotopomers regardless of oxPPP flux; only positional fragmentation can differentiate [1-¹³C] from [2-¹³C].
Step 4: GC-MS/MS Analysis & Flux Calculation
-
Action: Analyze samples via GC-MS. Extract the MIDs for the specific ribose fragments. Use an EMU-based software framework to regress the in vivo flux map.
-
Causality: The software will iteratively adjust the simulated flux through the Zwf/Pgl/Gnd (oxPPP) nodes until the simulated positional labeling of Ribose-5-Phosphate matches your experimental MS/MS data, yielding a statistically rigorous quantification of cyclic flux.
References
- Gonzalez, J. E., et al. "Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabo - OSTI". Metabolic Engineering (2018).
- Bator, I., et al. "Synthetically-primed adaptation of Pseudomonas putida to a non-native substrate D-xylose - RWTH Publications". Nature Communications (2023).
- Wu, Y., et al. "EMUlator: An Elementary Metabolite Unit (EMU) Based Isotope Simulator Enabled by Adjacency Matrix - Publications". Frontiers in Microbiology (2019).
Sources
Safety Operating Guide
D-[2-13C]xylose Proper Disposal Procedures
Executive Summary & Core Directive
Status: Non-Hazardous / Stable Isotope (Non-Radioactive) Primary Hazard: Combustible Dust (if finely dispersed) Disposal Class: Non-Regulated Organic Waste (unless contaminated with hazardous solvents/biologicals)
Critical Distinction: D-[2-13C]xylose contains a stable carbon-13 isotope. It produces no ionizing radiation . It must NOT be disposed of in radioactive waste streams (e.g.,
Safety Profile & Regulatory Classification
Before initiating disposal, verify the material state. The following data validates the non-hazardous classification.
| Parameter | Specification | Regulatory Implication |
| CAS Number | 58-86-6 (Unlabeled parent) | Standard chemical inventory tracking. |
| Isotope Type | Stable Carbon-13 ( | Non-Radioactive. No decay, no half-life. |
| Toxicity | LD50 > 23,000 mg/kg (Rat, Oral) | Non-toxic. Safe for standard handling.[1] |
| Flammability | Combustible Solid | Avoid generating dust clouds during transfer. |
| Environmental | Readily Biodegradable | Low environmental impact; sewer-safe in many jurisdictions. |
Disposal Decision Matrix
Use this logic flow to determine the correct waste stream. The presence of other contaminants determines the disposal path, not the xylose itself.
Figure 1: Logical pathway for determining the appropriate waste stream based on mixture composition.
Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Powder)
Context: Expired stock or excess weighing powder. Goal: Prevent "unknown white powder" panic among facilities staff while avoiding expensive hazardous waste streams.
-
Containerization:
-
Do NOT throw loose powder into the general trash. This triggers "suspicious substance" protocols.
-
Place the D-[2-13C]xylose in a clear, sealable secondary container (e.g., Ziploc bag or screw-top jar).
-
-
Labeling:
-
Apply a label reading: "Non-Hazardous Chemical Waste: D-[2-13C]xylose."
-
Explicitly write "Non-Radioactive" on the label to prevent confusion during EHS audits.
-
-
Disposal:
-
Place the sealed container into your lab's Non-Hazardous Waste Drum .
-
Alternative: If your facility permits, small quantities (<100g) can be dissolved in water and flushed (see Protocol B).
-
Protocol B: Aqueous Solutions (Buffers/Media)
Context: Leftover stock solutions or metabolic media containing D-[2-13C]xylose. Goal: Safe discharge via sanitary sewer.
-
Verification: Ensure the solution contains no heavy metals, azides, or organic solvents >1%.
-
Dilution:
-
Run the water tap to establish a steady flow.
-
Pour the solution slowly into the sink.
-
Ratio: Flush with approximately 50 volumes of water for every 1 volume of waste.
-
-
Rinsing: Triple-rinse the empty container with water, pouring the rinsate down the drain.
-
Container: Deface the label on the empty bottle and recycle as glass/plastic.
Protocol C: Mixed Hazardous Waste (Solvents)
Context: HPLC waste or extraction layers where xylose is mixed with Acetonitrile, Methanol, or Chloroform. Goal: Compliance with RCRA (Resource Conservation and Recovery Act).
-
Segregation: Do not mix with aqueous non-hazardous waste.
-
Collection: Collect in a designated "Flammable/Organic Solvent" waste carboy.
-
Labeling:
-
List the solvent constituents (e.g., "Acetonitrile 50%, Water 50%").
-
List "Trace D-[2-13C]xylose" as a constituent.
-
-
Hand-off: Cap tightly and request EHS pickup.
Protocol D: Biological Waste (Metabolic Studies)
Context: Cell culture media or lysates containing the tracer. Goal: Sterilization of biological agents.
-
Classification: The biological hazard (bacteria/cells) supersedes the chemical nature of the sugar.
-
Treatment:
-
Liquid: Add bleach to 10% final concentration, let sit for 30 minutes, then drain disposal.
-
Solid (Plates/Flasks): Place in Red Biohazard Bag.
-
-
Autoclave: Process according to standard biological waste protocols (e.g., 121°C, 15 psi, 30 min). The stable isotope will remain intact but is environmentally benign.[]
Waste Containerization Workflow
The following diagram illustrates the physical handling process to ensure chain-of-custody and safety compliance.
Figure 2: Step-by-step workflow for physical packaging and labeling of stable isotope waste.
Emergency Procedures (Spill Response)
Although D-[2-13C]xylose is non-hazardous, spills should be managed professionally to maintain laboratory hygiene.
-
Dry Spill (Powder):
-
Do not use compressed air. This creates a dust cloud (inhalation nuisance/combustion risk).
-
Use a wet paper towel or HEPA vacuum to collect the powder.
-
Place waste in a sealed bag and dispose of as Protocol A.
-
-
Wet Spill:
-
Absorb with standard paper towels or absorbent pads.
-
Clean the surface with water to remove sticky residue (sugar supports bacterial growth if left uncleaned).
-
References
-
U.S. Environmental Protection Agency (EPA). (2010).[3] Removal of Saccharin and Its Salts From the Lists of Hazardous Constituents. Federal Register. Retrieved from [Link]
Sources
Personal protective equipment for handling D-[2-13C]xylose
Executive Summary: Precision Meets Safety
Handling D-[2-13C]xylose presents a unique laboratory challenge. Chemically, it is a benign pentose sugar with a safety profile similar to natural D-xylose. However, operationally, it is a high-value, stable isotope-labeled reagent often used in critical metabolic flux analysis (MFA) or NMR structural studies.
The core philosophy of this guide is dual-protection:
-
User Safety: Standard chemical hygiene to prevent inhalation of particulates.
-
Data Integrity: Absolute protection of the sample from biological contamination (skin flora, nucleases) and isotopic dilution (background carbon sources).
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific vectors of risk.
| Risk Vector | Hazard Classification | Operational Implication |
| Chemical Toxicity | Low / Non-Hazardous | No acute toxicity. Not carcinogenic or mutagenic.[1] |
| Physical Hazard | Particulate / Dust | Fine powders can cause mechanical irritation to eyes and respiratory tract. |
| Isotopic Integrity | Critical | Hygroscopic: Moisture absorption alters mass accuracy. Contamination: Skin oils/flakes introduce natural abundance Carbon-12, skewing Mass Spec/NMR ratios. |
| Financial | High | Spills represent significant financial loss; recovery protocols take precedence over standard "sweep and toss" disposal. |
Personal Protective Equipment (PPE) Matrix
Essential PPE Configuration
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Powder-Free) | Latex is forbidden. Latex proteins can contaminate mass spec samples. Powder residues interfere with gravimetric analysis. Change gloves immediately if they touch skin or non-sterile surfaces. |
| Eye Protection | Safety Glasses with Side Shields | Prevents particulate entry. While D-[2-13C]xylose is non-corrosive, ocular irritation from sugar dust is physically abrasive. |
| Respiratory | N95 (Optional) or Fume Hood | If weighing >1g of fine powder outside a hood, an N95 prevents inhalation. Preferred: Handle inside a biosafety cabinet or static-controlled hood to protect the sample from your breath. |
| Body Protection | Lab Coat (Buttoned, Cuffed) | Synthetic blends preferred to reduce linting. Cotton fibers (cellulose) are a source of external Carbon-12 contamination. |
Operational Protocol: The "Zero-Background" Workflow
This protocol ensures that the isotopic enrichment of your D-[2-13C]xylose remains constant from the vial to the assay.
Phase A: Preparation & Static Control
-
Environment: Utilize a draft-free enclosure. Air currents scatter light powders, leading to mass loss.
-
Static Neutralization: Stable isotope powders are often statically charged.
-
Expert Tip: Use an anti-static gun (ionizer) on the weigh boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon that causes expensive loss.
-
Phase B: Weighing & Solubilization
-
Taring: Place a weigh boat on an analytical balance (4-decimal minimum). Tare to zero.
-
Transfer: Using a clean, ethanol-wiped stainless steel spatula, transfer the D-[2-13C]xylose.
-
Do not use plastic spatulas; they generate static.
-
-
Dissolution:
-
Add solvent (e.g., D₂O or HPLC-grade water) directly to the weigh boat if possible, or wash the boat into the volumetric flask.
-
Reasoning: Quantitative transfer is critical. Leaving 2mg of residue on a boat introduces concentration errors in metabolic rate calculations.
-
Visualization: Contamination Control Loop
The following diagram illustrates the workflow designed to maintain isotopic purity.
Figure 1: The "Zero-Background" workflow emphasizes thermal equilibration to prevent moisture condensation (which ruins mass accuracy) and strict PPE adherence to prevent biological carbon contamination.
Emergency Response & Disposal
Spill Response (The "Recovery" Protocol)
Unlike hazardous chemicals, a spill of D-[2-13C]xylose is a financial emergency, not a medical one.
-
Stop: Do not wipe immediately with a wet cloth (this dissolves and loses the sample).
-
Recover: If spilled on a clean surface, use a dry, clean blade to scrape the powder back into a secondary container. Mark this as "Recovered/Impure" for non-critical test runs.
-
Clean: Final cleanup with water and paper towels.
Disposal
-
Solid Waste: Non-hazardous organic waste.
-
Liquid Waste: Can technically be flushed down the drain with excess water (biodegradable), but standard lab protocol dictates disposal in "Non-Hazardous Aqueous Waste" containers to track chemical inventory.
References
-
Princeton University EHS. (n.d.). Handling Radioactive Materials Safely (Adapted for Stable Isotope Hygiene). Retrieved from [Link]
-
Carl Roth. (2025).[2] Safety Data Sheet: D(+)-Xylose. Retrieved from [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
